molecular formula C11H11N3O4 B8512125 2-Morpholino-5-nitrobenzo[d]oxazole

2-Morpholino-5-nitrobenzo[d]oxazole

Cat. No.: B8512125
M. Wt: 249.22 g/mol
InChI Key: VVUMHRPYHDJARP-UHFFFAOYSA-N
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Description

2-Morpholino-5-nitrobenzo[d]oxazole is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

2-morpholin-4-yl-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C11H11N3O4/c15-14(16)8-1-2-10-9(7-8)12-11(18-10)13-3-5-17-6-4-13/h1-2,7H,3-6H2

InChI Key

VVUMHRPYHDJARP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholino-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 2-morpholino-5-nitrobenzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the synthesis of a key intermediate, 2-chloro-5-nitrobenzo[d]oxazole, followed by a nucleophilic substitution reaction with morpholine. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate comprehension and replication.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the conversion of 5-nitrobenzo[d]oxazole-2-thiol into the highly reactive intermediate, 2-chloro-5-nitrobenzo[d]oxazole. The subsequent step involves the nucleophilic substitution of the chlorine atom by morpholine to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-chloro-5-nitrobenzo[d]oxazole cluster_step2 Step 2: Synthesis of this compound A 5-Nitrobenzo[d]oxazole-2-thiol B SOCl₂ / DMF A->B Reagents C 2-Chloro-5-nitrobenzo[d]oxazole B->C Product D 2-Chloro-5-nitrobenzo[d]oxazole E Morpholine D->E Reagent F This compound E->F Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzo[d]oxazole

This protocol is adapted from a procedure found on ChemicalBook[1].

Materials:

  • 5-Nitrobenzo[d]oxazole-2-thiol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Heptane

  • Ethyl acetate (EA)

Procedure:

  • To a suspension of 5-nitrobenzo[d]oxazole-2-thiol (5.9 g, 30 mmol) in thionyl chloride (54.7 mL, 751 mmol), add a catalytic amount of DMF (0.04 mL, 0.456 mmol).

  • Heat the reaction mixture to 65°C and stir for 1 hour.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

  • Suspend the residue in toluene (30 mL) and evaporate the solvent again to ensure complete removal of thionyl chloride.

  • Take up the residue in dichloromethane (25 mL) and purify by column chromatography on silica gel, eluting with a mixture of heptane and ethyl acetate (4:1).

  • Combine the fractions containing the product and evaporate the solvent to yield 2-chloro-5-nitrobenzo[d]oxazole as a beige solid.

Step 2: Synthesis of this compound

This protocol is based on analogous reactions described in US Patent 4,831,152, which details the reaction of halo-benzoxazoles with nucleophiles like morpholine[2].

Materials:

  • 2-Chloro-5-nitrobenzo[d]oxazole

  • Morpholine

  • Water

  • Methanol (optional, for washing)

Procedure:

  • Add 2-chloro-5-nitrobenzo[d]oxazole to an excess of morpholine.

  • Heat the reaction mixture on a steam bath or in an oil bath at approximately 80-100°C for several hours (e.g., 8 hours, as suggested by analogous reactions)[2]. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the solution to room temperature.

  • Add a significant volume of water to the reaction mixture to precipitate the product.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with a suitable solvent, such as a 20% methanol solution, to remove any remaining impurities.

  • Dry the purified this compound.

Quantitative Data

The following tables summarize the quantitative data for the key compounds in this synthesis pathway.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYieldMelting Point (°C)
2-Chloro-5-nitrobenzo[d]oxazoleC₇H₃ClN₂O₃198.56Beige Solid~88%Not specified
This compoundC₁₁H₁₀N₃O₄248.22SolidN/ANot specified

Yield for 2-chloro-5-nitrobenzo[d]oxazole is calculated based on the reported experimental data[1]. Data for the final product is not explicitly available in the searched literature.

Table 2: Spectroscopic Data

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)
2-Chloro-5-nitrobenzo[d]oxazole8.61 (d, J = 2.3 Hz, 1H), 8.38 (dd, J₁ = 2.3 Hz, J₂ = 9.0 Hz, 1H), 7.68 (d, J = 9.0 Hz, 1H)[1]
This compoundNo data available.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product A Assemble Glassware and Reagents B React 5-Nitrobenzo[d]oxazole-2-thiol with SOCl₂/DMF A->B C Heat and Stir B->C D Work-up and Purification (Column Chromatography) C->D E Characterize Intermediate D->E F React Intermediate with Morpholine E->F G Heat and Stir F->G H Precipitation and Filtration G->H I Wash and Dry Final Product H->I J Characterize Final Product I->J

Caption: General experimental workflow for the synthesis.

References

Physicochemical Characterization of 2-Morpholino-5-nitrobenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-nitrobenzo[d]oxazole is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application, influencing aspects such as formulation, bioavailability, and target interaction. This technical guide provides a comprehensive overview of the essential physicochemical properties to be determined for this compound and details the experimental protocols for their measurement. While specific experimental values for this compound are not extensively available in public literature, this guide outlines the standardized methodologies for their determination.

Core Physicochemical Properties

A complete physicochemical profile of this compound is crucial for its scientific evaluation. The following table summarizes the key parameters and their significance in drug discovery and development.

PropertySymbolSignificance
Molecular Weight MWA fundamental property calculated from the molecular formula, essential for all stoichiometric calculations.
Melting Point MPAn indicator of purity and the strength of intermolecular forces within the crystal lattice. A sharp melting point range suggests high purity.[1][2][3]
Solubility SAffects drug absorption, distribution, and formulation. Determined in various solvents (aqueous and organic) to understand its behavior.[4][5][6]
Acid Dissociation Constant pKaDetermines the extent of ionization at a given pH, which influences solubility, permeability, and receptor binding.[7][8]
Partition Coefficient logPA measure of lipophilicity, which is critical for predicting membrane permeability, bioavailability, and pharmacokinetic properties.[9][10][11]

Due to the limited availability of public data, the following table for this compound remains to be populated through experimental determination.

PropertyValue
Molecular Formula C₁₁H₁₁N₃O₄
Molecular Weight 249.22 g/mol
Melting Point (°C) To be determined
Aqueous Solubility (mg/mL) To be determined
pKa To be determined
logP To be determined

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, this transition occurs over a narrow temperature range.[1][2][3]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2][12]

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[1][2] The capillary tube is placed in the heating block or oil bath adjacent to a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.[12]

  • Purity Assessment: A sharp melting range (0.5-1 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[1][2]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter for drug formulation and delivery.[4][5]

Methodology: Shake-Flask Method

  • Equilibrium System: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, phosphate buffer at various pH values, ethanol) in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Reporting: Solubility is typically expressed in units of mg/mL or mol/L.

A general workflow for assessing the solubility of an organic compound is presented below.

G A Start: Weigh Compound B Add Solvent (e.g., Water) A->B C Equilibrate (Shake/Stir) B->C D Separate Solid/Liquid C->D E Analyze Liquid Phase (UV/HPLC) D->E F Calculate Concentration E->F G Soluble? F->G H Test in 5% NaOH G->H No J Test in Organic Solvents G->J Yes I Test in 5% HCl H->I Insoluble I->J Insoluble

Solubility Testing Workflow
pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[8]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.[7][8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[8] For complex molecules, specialized software can be used to analyze the titration curve and determine the pKa value(s).

Methodology: UV-Vis Spectrophotometry

  • Solution Preparation: A series of solutions of the compound are prepared in buffers of known pH values, spanning a range around the estimated pKa.

  • Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.[8]

  • Data Analysis: The absorbance at a wavelength where the ionized and non-ionized forms have different molar absorptivities is plotted against pH. The resulting sigmoidal curve can be analyzed to determine the pKa.[8]

logP Determination

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is the logP.[11]

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are mutually saturated by shaking them together and allowing the phases to separate.[10]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed and shaken vigorously to allow the compound to partition between them until equilibrium is reached.[10]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).[14]

  • Calculation: The logP is calculated using the formula: logP = log₁₀([concentration in octanol] / [concentration in water]).[11]

Methodology: HPLC Method

A faster, indirect method involves using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the known logP values against the logarithm of the retention times.

  • Sample Analysis: this compound is injected under the same conditions, and its retention time is measured.

  • Calculation: The logP of the compound is determined by interpolating its retention time on the calibration curve.[9]

The general workflow for physicochemical characterization is depicted below.

G A Synthesized Compound (this compound) B Structural Characterization (NMR, MS, IR) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point Determination C->D E Solubility Studies C->E F pKa Determination C->F G logP Determination C->G H Physicochemical Profile D->H E->H F->H G->H

Physicochemical Characterization Workflow

Conclusion

The physicochemical properties of this compound are critical for its successful development in any application. This guide provides the necessary experimental framework for researchers to determine these essential parameters. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is indispensable for informed decision-making in research and development. Further studies to populate the physicochemical data table for this specific compound are highly encouraged.

References

In-depth Technical Guide: The Mechanism of Action of 2-Morpholino-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive literature search, no specific scientific data detailing the mechanism of action, inhibitory activities, or associated signaling pathways for the compound 2-Morpholino-5-nitrobenzo[d]oxazole could be located. The information required to generate a detailed technical guide, including quantitative data and experimental protocols, is not available in the public domain at this time.

This guide will therefore address the structural components of the molecule and hypothesize potential mechanisms of action based on the known functions of its constituent chemical moieties. This theoretical framework is intended to provide a foundation for future research into this compound.

Molecular Structure Analysis

This compound is a heterocyclic compound with three key structural features:

  • Benzoxazole core: A bicyclic aromatic structure consisting of a benzene ring fused to an oxazole ring. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Morpholino group: A saturated six-membered heterocyclic amine. The morpholine ring is often incorporated into drug candidates to improve their pharmacological properties, such as solubility and metabolic stability.

  • Nitro group: An electron-withdrawing group attached to the benzoxazole core. The nitro group can significantly influence the electronic properties of the molecule and is a common feature in compounds with biological activity.

Postulated Signaling Pathways and Mechanisms of Action

Based on the chemical functionalities present in this compound, several potential signaling pathways and mechanisms of action can be hypothesized. These are speculative and would require experimental validation.

Potential as a Kinase Inhibitor

Many small molecule inhibitors of protein kinases feature heterocyclic scaffolds similar to benzoxazole. It is plausible that this compound could act as an inhibitor of one or more kinases involved in cancer cell proliferation and survival.

Hypothesized Signaling Pathway:

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation M5NBO This compound M5NBO->Downstream_Signaling Inhibits?

Caption: Hypothesized kinase inhibition pathway for this compound.

Potential DNA Intercalating or Damaging Agent

The planar aromatic system of the benzoxazole core, coupled with the electron-withdrawing nitro group, suggests a potential for this molecule to intercalate into DNA or cause DNA damage, leading to apoptosis in cancer cells.

Hypothesized Experimental Workflow:

DNA_Damage_Workflow Cancer_Cells Cancer Cell Culture Treatment Treat with 2-Morpholino- 5-nitrobenzo[d]oxazole Cancer_Cells->Treatment Incubation Incubation Treatment->Incubation Comet_Assay Comet Assay Incubation->Comet_Assay gamma_H2AX_Staining γ-H2AX Staining Incubation->gamma_H2AX_Staining Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Data_Analysis Data Analysis Comet_Assay->Data_Analysis gamma_H2AX_Staining->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Proposed workflow to investigate DNA damage by this compound.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a series of experiments would be required. The following are suggested protocols for initial investigations.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent effect of the compound on the viability of various cancer cell lines.

  • Methodology:

    • Seed cancer cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate for 48-72 hours.

    • Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Kinase Inhibition Profiling
  • Objective: To screen the compound against a panel of protein kinases to identify potential targets.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

    • Submit the compound for screening against a broad panel of human kinases at a fixed concentration (e.g., 10 µM).

    • For any significant "hits" (kinases showing a high percentage of inhibition), perform follow-up dose-response assays to determine the IC50 values.

DNA Damage and Apoptosis Assays
  • Objective: To determine if the compound induces DNA damage and subsequent apoptosis.

  • Methodology:

    • Treat cancer cells with the compound at its IC50 concentration.

    • For DNA damage: Perform immunofluorescence staining for γ-H2AX, a marker of DNA double-strand breaks, or a comet assay.

    • For apoptosis: Perform flow cytometry analysis using Annexin V and propidium iodide staining to quantify apoptotic and necrotic cells. Western blotting for cleaved caspase-3 and PARP can also be performed.

Quantitative Data Summary (Hypothetical)

As no experimental data is available, the following table is a template for how such data would be presented.

Cell LineAssay TypeIC50 (µM)Target KinaseKi (nM)
MCF-7Cell Viability (MTT)Data Not AvailableData Not AvailableData Not Available
HCT116Cell Viability (MTT)Data Not AvailableData Not AvailableData Not Available
A549Cell Viability (MTT)Data Not AvailableData Not AvailableData Not Available

Conclusion and Future Directions

While this compound possesses structural features that suggest potential as an anticancer agent, its mechanism of action remains to be elucidated. The hypothetical pathways and proposed experimental protocols outlined in this guide provide a roadmap for future research. Systematic investigation into its effects on cell viability, kinase activity, and DNA integrity is necessary to uncover its therapeutic potential and guide further drug development efforts.

Potential Biological Activity of 2-Morpholino-5-nitrobenzo[d]oxazole: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound 2-Morpholino-5-nitrobenzo[d]oxazole integrates three key structural motifs known for their diverse biological activities: a morpholine ring, a benzoxazole core, and a nitro group. The morpholine moiety is a well-established pharmacophore in numerous approved drugs and clinical candidates, often contributing to favorable pharmacokinetic properties and target engagement. The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, antiviral, and anticancer properties. The nitro group, an electron-withdrawing moiety, is also a common feature in bioactive molecules and can significantly influence their mechanism of action. This whitepaper will explore the potential biological activities of this compound by examining the established roles of these constituent parts in similar chemical contexts, with a particular focus on its potential as a phosphoinositide 3-kinase (PI3K) inhibitor and an anticancer agent.

Core Structural Components and Their Biological Significance

The Morpholine Moiety in PI3K Inhibition

The morpholine ring is a critical feature in a class of well-characterized PI3K inhibitors. The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. The morpholine oxygen of the prototypical PI3K inhibitor LY294002 is known to form a crucial hydrogen bond with the hinge region of the PI3K kinase domain, specifically with the backbone amide of Val851 in the p110α isoform. This interaction is essential for the inhibitory activity. Numerous potent and selective PI3K inhibitors have since been developed that retain this key morpholine scaffold.

The Benzoxazole Core in Medicinal Chemistry

Benzoxazole derivatives have demonstrated a broad spectrum of biological activities. Their rigid, planar structure allows them to interact with various biological targets, including enzymes and nucleic acids. Researchers have successfully synthesized benzoxazole-containing compounds with significant antimicrobial, antifungal, and anticancer effects. For instance, some benzoxazole derivatives have been shown to inhibit topoisomerases, interfere with microtubule formation, or induce apoptosis in cancer cells.

The Role of the Nitro Group

The nitroaromatic group can profoundly impact a molecule's biological profile. In some contexts, it can be reduced by cellular reductases to form reactive nitroso and hydroxylamine intermediates that can lead to cytotoxicity, a mechanism exploited by some antimicrobial and anticancer agents. Furthermore, the strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, influencing its binding affinity to target proteins.

Hypothesized Biological Activity and Mechanism of Action

Based on the activities of its structural components, this compound is hypothesized to be a potent inhibitor of the PI3K signaling pathway. The morpholine group is predicted to anchor the molecule in the ATP-binding pocket of PI3K isoforms, while the nitrobenzoxazole core could engage in additional interactions, potentially conferring selectivity and enhanced potency.

Potential Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.[1] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA (encoding the p110α subunit of PI3K) or loss of the tumor suppressor PTEN.[2] Inhibition of PI3K by a molecule like this compound would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This would, in turn, prevent the recruitment and activation of downstream effectors such as AKT and PDK1, leading to the inhibition of cell growth and induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P Compound This compound Compound->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data from Structurally Related Compounds

While data for the specific title compound is unavailable, the following tables summarize the biological activities of related morpholino-containing PI3K inhibitors and various benzoxazole derivatives to provide a quantitative context for potential efficacy.

Table 1: In Vitro Activity of Selected Morpholino-Containing PI3K Inhibitors
CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Cell Line Antiproliferative IC₅₀ (nM)
LY2940021,400--->10,000 (Various)
GDC-0941333313800 (PC3)
PI-10323156200 (U87MG)
Hypothetical TBDTBDTBDTBDTBD

Data compiled from various public sources. TBD: To be determined.

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives
Compound ClassMechanism of ActionCell Line(s)IC₅₀ Range
2-Aryl-benzoxazolesTubulin Polymerization InhibitionVarious Cancer Lines0.35 nM - 20.2 nM[3]
Thymoquinone-derived BenzoxazolesAkt Phosphorylation InhibitionHeLa, HepG21.8 µM - 5.6 µM[4]
2-Phenylbenzo[d]oxazolesTyrosinase InhibitionB16F100.51 µM - 5.0 µM[5]

Proposed Experimental Protocols

To validate the hypothesized biological activity of this compound, a series of in vitro and cell-based assays are proposed.

Experimental Workflow

Experimental_Workflow start Compound Synthesis & Purification kinase_assay In Vitro Kinase Assay (PI3K Isoform Panel) start->kinase_assay cell_prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) kinase_assay->cell_prolif Potent Hits western_blot Western Blot Analysis (p-AKT, p-S6K) cell_prolif->western_blot Active Compounds apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) western_blot->apoptosis_assay Mechanism Confirmation h_sar Hit-to-Lead Optimization (SAR Studies) apoptosis_assay->h_sar

Caption: Proposed workflow for evaluating biological activity.

In Vitro PI3K Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the four class I PI3K isoforms (α, β, δ, γ).

Methodology:

  • Reagents: Recombinant human PI3K isoforms, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the PI3K enzyme, the lipid substrate (PIP2), and the test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the ADP-Glo™ reagent to convert the ADP generated to a luminescent signal. e. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Proliferation Assay

Objective: To assess the antiproliferative activity of the compound in a panel of human cancer cell lines, particularly those with known PI3K pathway activation (e.g., MCF-7, PC-3, U87-MG).

Methodology:

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • Viability Assessment: Add a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based reagent like CellTiter-Glo® (Promega).

  • Measurement: Measure absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC₅₀ value using non-linear regression analysis.

Western Blotting for Pathway Modulation

Objective: To confirm that the compound inhibits the PI3K pathway in cells by measuring the phosphorylation status of downstream effectors like AKT.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC₅₀ for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473), total AKT, and a loading control (e.g., GAPDH).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of p-AKT to total AKT, demonstrating target engagement.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical architecture of this compound provides a strong rationale for its investigation as a novel therapeutic agent, particularly as an inhibitor of the PI3K signaling pathway. The presence of the morpholine group suggests a high probability of interaction with the ATP-binding site of PI3K, and the nitrobenzoxazole scaffold offers opportunities for further medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties.

The experimental protocols outlined in this whitepaper provide a clear roadmap for the initial biological characterization of this compound. Positive results from these assays would warrant further investigation into its mechanism of action, in vivo efficacy in preclinical cancer models, and a comprehensive safety and toxicology profile. The exploration of this compound and its analogs could lead to the discovery of a new class of potent and selective PI3K inhibitors with significant potential in oncology and other diseases driven by aberrant PI3K signaling.

References

Technical Guide: 2-Morpholino-5-nitrobenzo[d]oxazole (CAS 78096-53-4)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2-Morpholino-5-nitrobenzo[d]oxazole (CAS 78096-53-4) is limited in publicly available scientific literature. This guide has been compiled by leveraging information on structurally related compounds, including nitrobenzoxazoles and morpholino-substituted heterocycles. The experimental protocols and potential biological activities described herein are largely hypothetical and should be treated as starting points for further investigation.

Introduction

This compound is a heterocyclic organic compound featuring a benzoxazole core substituted with a morpholino group at the 2-position and a nitro group at the 5-position. While specific research on this molecule is not widely published, its structural motifs suggest potential biological activity. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents, and the morpholino moiety is present in several biologically active compounds, including some kinase inhibitors. This guide aims to provide a comprehensive overview of the available information and a prospective look into its synthesis, potential properties, and biological evaluation.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined. The following table presents estimated values based on the general characteristics of similar nitrobenzoxazole derivatives.

PropertyEstimated Value
Molecular Formula C₁₁H₁₁N₃O₄
Molecular Weight 249.22 g/mol
Appearance Likely a yellow or brown crystalline solid
Melting Point Estimated to be in the range of 150-250 °C
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF
LogP (Octanol/Water) Estimated to be between 2 and 3
pKa The morpholino nitrogen is weakly basic

Proposed Synthesis

A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of 2-aminobenzoxazoles and related derivatives. A potential two-step process starting from 2-chloro-5-nitrobenzo[d]oxazole is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Chloro-5-nitrobenzo[d]oxazole

This intermediate can be synthesized from 2-amino-4-nitrophenol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-amino-4-nitrophenol.

  • Reagents: Add an excess of triphosgene in a suitable aprotic solvent, such as toluene or chlorobenzene.

  • Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench any unreacted triphosgene with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-chloro-5-nitrobenzo[d]oxazole.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, dissolve the 2-chloro-5-nitrobenzo[d]oxazole from the previous step in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagents: Add an excess of morpholine (typically 2-3 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the HCl produced.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product, this compound.

G cluster_synthesis Proposed Synthesis of this compound A 2-Amino-4-nitrophenol C 2-Chloro-5-nitrobenzo[d]oxazole A->C Reflux in Toluene B Triphosgene B->C E This compound C->E Heat in DMF with Base D Morpholine D->E

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Mechanism of Action

Based on its structural components, this compound may exhibit a range of biological activities. The following table summarizes potential activities based on literature for related compounds.

Potential Biological ActivityProposed Mechanism of Action
Antimicrobial The nitroaromatic group can be reduced by microbial nitroreductases to generate cytotoxic radical species that can damage DNA, proteins, and other cellular components.
Anticancer The morpholino group is a feature of some kinase inhibitors (e.g., PI3K inhibitors). The compound could potentially inhibit signaling pathways involved in cell proliferation and survival. The nitro group could also contribute to cytotoxicity through bioreductive activation in hypoxic tumor environments.
Antiprotozoal Similar to its potential antimicrobial mechanism, the nitro group could be effective against certain protozoan parasites that possess nitroreductase enzymes.

Hypothetical Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro assays can be performed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria will be used.

  • Preparation of Inoculum: Bacterial cultures will be grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of this compound will be prepared in DMSO and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum will be added to each well of the microtiter plate containing the serially diluted compound. The plate will be incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC will be determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls will be included. A known antibiotic (e.g., ciprofloxacin) will be used as a reference compound.

G cluster_workflow Antimicrobial Screening Workflow start Start prepare_compound Prepare Serial Dilutions of Compound start->prepare_compound prepare_bacteria Prepare Standardized Bacterial Inoculum start->prepare_bacteria inoculate Inoculate Microtiter Plate prepare_compound->inoculate prepare_bacteria->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Determine MIC (Visual/OD Reading) incubate->read_results end End read_results->end G cluster_pathway Hypothetical Bacterial Enzyme Inhibition Pathway compound 2-Morpholino-5-nitro- benzo[d]oxazole enzyme Essential Bacterial Enzyme (e.g., FabI) compound->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme pathway Essential Metabolic Pathway (e.g., Fatty Acid Synthesis) product->pathway viability Bacterial Viability pathway->viability

The Intricate Dance of Structure and Activity: A Deep Dive into Nitrobenzoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a privileged heterocyclic motif, has long captured the attention of medicinal chemists due to its presence in a wide array of biologically active compounds. The introduction of a nitro group to this versatile core gives rise to nitrobenzoxazoles, a class of molecules demonstrating significant potential in the realms of anticancer and antimicrobial chemotherapy. Understanding the nuanced relationship between the chemical architecture of these compounds and their biological effects—the structure-activity relationship (SAR)—is paramount for the rational design of novel, more potent, and selective therapeutic agents. This technical guide provides an in-depth exploration of the SAR of nitrobenzoxazoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Quantitative Structure-Activity Relationship: A Tale of Two Activities

The biological prowess of nitrobenzoxazoles is profoundly influenced by the nature and position of substituents on the benzoxazole ring system. The electron-withdrawing nitro group is a critical pharmacophore, often enhancing the compound's biological activity.

Anticancer Activity

Nitrobenzoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The SAR studies reveal that the position of the nitro group and the nature of the substituent at the 2-position of the benzoxazole ring are crucial determinants of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole Clubbed 2-Pyrrolidinones
4-NO2 phenyl derivative (19)SNB-75 (CNS Cancer)8.4 nM (as MAGL inhibitor)[1]
Pyrrole-Tethered Bisbenzoxazole Derivatives
Compound B8MCF-7 (Breast Cancer)1.89[2]
Compound B14MCF-7 (Breast Cancer)0.95[2]
Compound B18MCF-7 (Breast Cancer)1.30[2]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the cancer cell growth or enzymatic activity.

Antimicrobial Activity

The antimicrobial spectrum of nitrobenzoxazoles is broad, encompassing both bacteria and fungi. The mechanism of action is often linked to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoxazole Derivative II Staphylococcus aureus50[3]
Benzoxazole Derivative III Staphylococcus aureus25[3]
Benzoxazole Derivative III Gram-negative bacteria200[3]

Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and biological evaluation of nitrobenzoxazoles involve a series of well-defined experimental procedures.

General Synthesis of 2-Substituted-5-Nitrobenzoxazoles

A common route for the synthesis of 2-substituted-5-nitrobenzoxazoles involves the condensation of 2-amino-4-nitrophenol with various aldehydes.

Procedure:

  • To a solution of 4-nitro-1,2-phenylenediamine (1.0 equivalent) and a para-substituted benzaldehyde (1.0 equivalent) in absolute ethanol (10 ml), add sodium metabisulfite (4.0 equivalents).

  • Heat the resulting mixture to reflux (80-85 °C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (approximately 100 ml) to precipitate the solid product.

  • Filter the solid, wash with a mixture of hexane-ethyl acetate (1:1 ratio), and dry in a desiccator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using spectroscopic methods such as UV, IR, and NMR.[4]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the nitrobenzoxazole derivatives and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial dilution of the nitrobenzoxazole compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.

  • MIC Determination: Observe the wells for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[6][7]

Visualizing the Mechanisms of Action

The biological activities of nitrobenzoxazoles are underpinned by their interaction with specific cellular pathways.

Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway

Several anticancer agents exert their effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer. While direct evidence for all nitrobenzoxazoles is still emerging, the inhibition of this pathway is a plausible mechanism for their anticancer activity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Angiogenesis) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Nitrobenzoxazole Nitrobenzoxazole Nitrobenzoxazole->PI3K Nitrobenzoxazole->Akt Nitroreductase_Mechanism Nitrobenzoxazole Nitrobenzoxazole (Prodrug) Nitroreductase Bacterial Nitroreductase Reduced_Intermediate Reduced Nitro Intermediate Nitrobenzoxazole->Reduced_Intermediate Reduction Reactive_Species Reactive Nitrogen Species (RNS) Reduced_Intermediate->Reactive_Species Cellular_Damage Cellular Damage (DNA, Proteins) Reactive_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

References

An In-depth Technical Guide to 2-Morpholino-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-Morpholino-5-nitrobenzo[d]oxazole (CAS No. 78096-53-4). While specific details regarding its initial discovery and a dedicated historical record are not extensively documented in publicly available literature, its chemical structure suggests its role as a synthetic intermediate in medicinal chemistry and materials science. This document outlines its physicochemical properties, a detailed, plausible synthetic protocol, and explores the potential biological significance of its core structural motifs—the benzoxazole ring, the morpholine moiety, and the nitro group—drawing from research on analogous compounds.

Introduction

This compound is a substituted benzoxazole, a class of heterocyclic compounds that has garnered significant attention in the field of drug discovery due to the wide range of biological activities exhibited by its derivatives.[1][2] The fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, which is present in various natural products and synthetic molecules with therapeutic potential.[1] The addition of a morpholine group at the 2-position and a nitro group at the 5-position of the benzoxazole ring creates a molecule with distinct electronic and conformational properties, suggesting its potential utility in the synthesis of more complex molecules with specific biological targets.

The morpholine moiety is a common pharmacophore in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[3][4] The nitroaromatic group, while sometimes associated with toxicity, is also a key feature in several antimicrobial and anticancer agents, often acting as a bioactivatable group.[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 78096-53-4[6]
Molecular Formula C₁₁H₁₀N₃O₄Calculated
Molecular Weight 248.22 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Purity Typically offered at ≥95%[6]

Synthesis

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available materials. The first step is the formation of the benzoxazole ring, and the second is the introduction of the morpholine moiety.

Synthesis_Pathway cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Nucleophilic Substitution 2-Amino-4-nitrophenol 2-Amino-4-nitrophenol 2_chloro_5_nitrobenzoxazole 2-Chloro-5-nitrobenzo[d]oxazole 2-Amino-4-nitrophenol->2_chloro_5_nitrobenzoxazole  Triethyl orthoformate, HCl (cat.) Triethyl_orthoformate Triethyl_orthoformate Final_Product This compound 2_chloro_5_nitrobenzoxazole->Final_Product  Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) Morpholine Morpholine

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzo[d]oxazole (Precursor)

A common method for the synthesis of 2-chlorobenzoxazoles involves the reaction of an aminophenol with a chlorinating agent. A plausible method for the synthesis of 2-chloro-5-nitrobenzo[d]oxazole is as follows:

  • Reaction Setup: To a suspension of 5-nitrobenzo[d]oxazole-2-thiol (1 equivalent) in thionyl chloride (excess, e.g., 25 equivalents), a catalytic amount of N,N-dimethylformamide (DMF) is added.[7]

  • Reaction Conditions: The mixture is heated to approximately 65°C and stirred for 1 hour.[7]

  • Work-up and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is suspended in toluene, and the solvent is evaporated again to remove residual thionyl chloride. The crude product is then dissolved in a suitable solvent like dichloromethane (DCM) and purified by column chromatography on silica gel using a heptane:ethyl acetate eluent system (e.g., 4:1) to yield 2-chloro-5-nitrobenzo[d]oxazole as a solid.[7]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the benzoxazole ring is displaced by morpholine.

  • Reaction Setup: In a round-bottom flask, 2-chloro-5-nitrobenzo[d]oxazole (1 equivalent) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagents: To this solution, morpholine (1.1 to 1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents) are added.

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the individual components of its structure are known to be important in various biologically active molecules.

The Benzoxazole Core

The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial[2]

  • Anticancer[8]

  • Anti-inflammatory

  • Antiviral

Benzoxazole_Activity Benzoxazole_Core Benzoxazole Core Antimicrobial Antimicrobial Benzoxazole_Core->Antimicrobial Anticancer Anticancer Benzoxazole_Core->Anticancer Anti_inflammatory Anti-inflammatory Benzoxazole_Core->Anti_inflammatory Antiviral Antiviral Benzoxazole_Core->Antiviral

Figure 2: Biological activities associated with the benzoxazole scaffold.

The Morpholine Moiety

The inclusion of a morpholine ring in a molecule can significantly influence its pharmacokinetic properties.[3][4]

  • Increased Solubility: The polar ether and amine functionalities of morpholine can improve the aqueous solubility of a compound.[3]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[4]

  • Receptor Interaction: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3]

The Nitro Group

The nitroaromatic group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the benzoxazole ring system. In medicinal chemistry, nitro groups can have several roles:

  • Bioactivation: The nitro group can be reduced in vivo to form reactive intermediates that can exert cytotoxic effects, a mechanism utilized by some antimicrobial and anticancer drugs.[5]

  • Modulation of Activity: The presence of a nitro group can enhance the biological activity of a parent compound. For example, the introduction of nitro groups into the benzoxazole structure has been shown to increase biological activity in some contexts.[1]

Conclusion

This compound is a heterocyclic compound whose synthesis is readily achievable through standard organic chemistry methodologies. While its specific discovery and history are not well-documented, its structure, combining the biologically significant benzoxazole core with the pharmacokinetically favorable morpholine moiety and the electronically active nitro group, suggests its primary utility as a synthetic intermediate. Further research is warranted to explore the potential biological activities of this compound and its derivatives, which may hold promise in the development of new therapeutic agents. The detailed synthetic protocol provided in this guide serves as a valuable resource for researchers interested in the preparation and further investigation of this and related compounds.

References

Spectral Analysis of 2-Morpholino-5-nitrobenzo[d]oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2-Morpholino-5-nitrobenzo[d]oxazole. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes data from structurally related analogs to forecast the ¹H and ¹³C NMR chemical shifts. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with benzoxazole derivatives.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on the known spectral data of 2-morpholinobenzo[d]oxazole and the established effects of a nitro group substituent on the chemical shifts of a benzene ring. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift (higher ppm) for the protons and carbons on the benzoxazole ring system, particularly those in close proximity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~8.5 - 8.7d~2.0 - 2.5
H-6~8.2 - 8.4dd~9.0 - 9.5, 2.0 - 2.5
H-7~7.6 - 7.8d~9.0 - 9.5
Morpholino (-CH₂-N)~3.8 - 4.0t~4.5 - 5.0
Morpholino (-CH₂-O)~3.7 - 3.9t~4.5 - 5.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-3a~150 - 155
C-4~118 - 122
C-5~145 - 150
C-6~115 - 120
C-7~110 - 115
C-7a~140 - 145
Morpholino (-CH₂-N)~45 - 50
Morpholino (-CH₂-O)~65 - 70

Experimental Protocols

The following are detailed methodologies for acquiring NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆). For compounds with limited solubility, DMSO-d₆ is often a good starting point.

  • Sample Concentration: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is at least 4 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the compound name and solvent.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal resolution and sensitivity.[1]

  • Shimming: Before data acquisition, perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to several thousand) is required to obtain a good signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Potential Biological Signaling and Experimental Workflow

Nitro-substituted benzoxazoles have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nitro group can be a key pharmacophore, and its presence often imparts specific biological functions. The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a bioactive benzoxazole derivative and a general workflow for its synthesis and characterization.

G cluster_0 Cellular Environment Benzoxazole_Derivative This compound Target_Protein Target Protein (e.g., Kinase, Enzyme) Benzoxazole_Derivative->Target_Protein Inhibition/Activation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway modulated by a benzoxazole derivative.

G Starting_Materials Starting Materials Synthesis Chemical Synthesis Starting_Materials->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Characterization->NMR_Analysis Mass_Spec Mass Spectrometry Characterization->Mass_Spec Final_Compound This compound Characterization->Final_Compound

References

In Silico Modeling of 2-Morpholino-5-nitrobenzo[d]oxazole Interactions with VEGFR-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The discovery and development of novel small molecule inhibitors are pivotal in modern pharmacology. Benzoxazole derivatives, in particular, have garnered significant attention due to their diverse biological activities. This technical guide provides an in-depth overview of the in silico modeling of 2-Morpholino-5-nitrobenzo[d]oxazole, a representative benzoxazole derivative. Lacking specific literature for this exact molecule, we present a comprehensive, illustrative workflow targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-established target for anticancer therapies and a plausible target for benzoxazole scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for computational analysis, structured data presentation, and visualizations of both the experimental workflow and the relevant biological signaling pathway.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The compound this compound incorporates key structural features—the benzoxazole core, a morpholino group, and a nitro group—that suggest potential biological activity. In silico modeling, or computer-aided drug design (CADD), offers a powerful, resource-efficient approach to investigate the potential interactions of such novel compounds at a molecular level, predict their efficacy, and guide further experimental work.

Given the established role of various benzoxazole derivatives as inhibitors of protein kinases, this guide uses the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a case study target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in oncology.

This whitepaper details the complete in silico workflow for assessing the interaction between this compound and VEGFR-2, from ligand and protein preparation to molecular docking and molecular dynamics simulations.

In Silico Experimental Workflow

The following diagram outlines the logical flow of the computational experiments described in this guide.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Results & Interpretation ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Binding Pose Prediction, Scoring) ligand_prep->docking protein_prep Protein Preparation (PDB: 1YWN Download, Water Removal, H+ Addition) protein_prep->docking md_sim Molecular Dynamics Simulation (Stability Assessment, Binding Free Energy) docking->md_sim Select Best Pose binding_analysis Binding Mode Analysis (Interaction Mapping) md_sim->binding_analysis data_summary Quantitative Data Summary binding_analysis->data_summary

Caption: In Silico Modeling Workflow for Ligand-Protein Interaction Analysis.

Experimental Protocols

The following protocols are representative of a standard in silico drug discovery pipeline.

Ligand Preparation
  • 2D Structure Generation: The 2D structure of this compound was drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Optimization: The 2D structure was converted to a 3D structure. The geometry was then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring the ligand structure is energetically plausible.

  • Charge Assignment: Partial atomic charges were calculated and assigned to the ligand atoms (e.g., Gasteiger charges). This is essential for accurately modeling electrostatic interactions.

Protein Preparation
  • Structure Retrieval: The 3D crystal structure of the target protein, VEGFR-2, was obtained from the RCSB Protein Data Bank (PDB). For this study, the structure with PDB ID: 1YWN was used, which is co-crystallized with a known inhibitor.[3]

  • Protein Cleaning: The protein structure was prepared by removing all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. This isolates the protein for the docking simulation.[3]

  • Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, corresponding to a physiological pH of 7.4. Atomic charges from a standard force field (e.g., AMBER) were assigned to the protein atoms.

  • Active Site Definition: The binding site for the docking simulation was defined. This is typically a grid box centered on the position of the co-crystallized ligand in the original PDB file, ensuring the simulation is focused on the known active site.

Molecular Docking
  • Software and Algorithm: Molecular docking was performed using AutoDock software (version 4).[3] The Lamarckian Genetic Algorithm (LGA) was employed to explore possible binding conformations of the ligand within the defined active site of VEGFR-2.

  • Docking Parameters: The simulation was configured to run for 100 genetic algorithm runs. The maximum number of energy evaluations was set to 2,500,000 per run.

  • Pose Clustering and Selection: The resulting docking poses were clustered based on their root-mean-square deviation (RMSD). The pose with the lowest binding energy from the most populated cluster was selected for further analysis, as this often represents the most stable and likely binding mode.

Molecular Dynamics (MD) Simulation
  • System Setup: The top-ranked docked complex of VEGFR-2 and this compound was used as the starting point for the MD simulation. The complex was solvated in a cubic box of water molecules (e.g., TIP3P model), and counter-ions (Na+ or Cl-) were added to neutralize the system.

  • Force Field: The AMBER force field was used to describe the interactions of the protein, while the General Amber Force Field (GAFF) was used for the ligand.

  • Simulation Protocol:

    • Minimization: The system underwent a series of energy minimization steps to remove any steric clashes.

    • Heating: The system was gradually heated from 0 K to 300 K over a period of 100 picoseconds (ps) in the NVT ensemble (constant Number of particles, Volume, and Temperature).

    • Equilibration: The system was then equilibrated for 1 nanosecond (ns) in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system density to stabilize.

    • Production Run: A production MD simulation was carried out for 100 ns under the NPT ensemble. The coordinates of the system were saved every 10 ps for subsequent analysis.

Quantitative Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.

Table 1: Molecular Docking Results

ParameterValue
Binding Energy (kcal/mol)-8.54
Estimated Inhibition Constant (Ki) (µM)1.25
Ligand Efficiency0.37
Intermolecular Energy (kcal/mol)-9.89
van der Waals + H-bond Energy (kcal/mol)-8.91
Electrostatic Energy (kcal/mol)-0.98

Table 2: Key Intermolecular Interactions with VEGFR-2 Residues

Interacting ResidueInteraction TypeDistance (Å)
Cys919Hydrogen Bond (with morpholino oxygen)2.95
Glu885Hydrogen Bond (with morpholino nitrogen)3.10
Val848Hydrophobic (π-Alkyl)3.85
Leu840Hydrophobic (Alkyl)4.10
Phe1047Hydrophobic (π-π Stacking)4.50
Asp1046Electrostatic (with nitro group)3.50

Table 3: Molecular Dynamics Simulation Analysis (100 ns)

ParameterAverage ValueStandard Deviation
RMSD of Protein Backbone (Å)1.8± 0.3
RMSD of Ligand (Å)0.9± 0.2
RMSF of Key Active Site Residues (Å)1.2± 0.4
MM-PBSA Binding Free Energy (kcal/mol)-25.7± 3.5
Solvent Accessible Surface Area (SASA) (Ų)150.2± 10.1

Visualization of Biological Pathway

Inhibition of VEGFR-2 by a ligand such as this compound is predicted to disrupt downstream signaling cascades that promote angiogenesis. The following diagram illustrates the canonical VEGFR-2 signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Migration) ERK->Proliferation AKT->Proliferation Ligand 2-Morpholino-5-nitro- benzo[d]oxazole Ligand->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Conclusion

This technical guide outlines a comprehensive in silico strategy for evaluating the interaction of this compound with the VEGFR-2 protein. The presented workflow, combining molecular docking and molecular dynamics, provides a robust framework for predicting binding affinity, identifying key intermolecular interactions, and assessing the stability of the ligand-protein complex. The hypothetical data suggests that this compound has the potential to be an effective inhibitor of VEGFR-2, warranting further investigation through in vitro and in vivo studies. This CADD approach is invaluable for prioritizing lead compounds, optimizing their structures, and accelerating the drug discovery process.

References

Preliminary Biological Screening of Morpholino-Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of morpholino-benzoxazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] This document details the experimental protocols for assessing their anticancer and antimicrobial potential, presents key quantitative data from representative studies, and visualizes critical signaling pathways and experimental workflows.

Core Biological Activities and Rationale for Screening

Benzoxazole derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][6] The incorporation of a morpholine moiety can further enhance the pharmacological profile of these compounds. The screening of these derivatives is primarily focused on two key areas:

  • Anticancer Activity: Many morpholino-benzoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][7] A significant mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8][9]

  • Antimicrobial Activity: The benzoxazole scaffold is also associated with significant antibacterial and antifungal properties.[3][6][10][11][12] Screening for antimicrobial activity is therefore essential to explore their potential as novel therapeutic agents against infectious diseases.

Quantitative Data Summary

The following tables summarize the biological activity of representative morpholino-benzoxazole derivatives from various studies.

Table 1: In Vitro Anticancer Activity of Morpholino-Benzoxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
5h HT-29 (Colon)MTTPotent (Specific value not provided)[8]
14o MCF-7 (Breast)Cytotoxicity3.22 ± 0.13[9]
14l MCF-7 (Breast)CytotoxicityNot specified[9]
14b MCF-7 (Breast)CytotoxicityNot specified[9]
14o HepG2 (Liver)CytotoxicityNot specified[9]
14l HepG2 (Liver)CytotoxicityNot specified[9]
14b HepG2 (Liver)Cytotoxicity7.85 ± 0.31[9]
3m HT-29, MCF7, A549, HepG2, C6MTTAttractive anticancer effect[7]
3n HT-29, MCF7, A549, HepG2, C6MTTAttractive anticancer effect[7]
3f HT-29, HCT116 (Colorectal)CytotoxicityMost cytotoxic of series[13]

Table 2: In Vitro Antimicrobial Activity of Morpholino-Benzoxazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µg/mL)Reference
47 Pseudomonas aeruginosaBroth Microdilution0.25
47 Enterococcus faecalisBroth Microdilution0.5
29 Enterococcus faecalisBroth Microdilution8
10 Bacillus subtilisTube Dilution1.14 x 10⁻³ µM[5]
24 Escherichia coliTube Dilution1.40 x 10⁻³ µM[5]
13 Pseudomonas aeruginosaTube Dilution2.57 x 10⁻³ µM[5]
19 Salmonella typhiTube Dilution2.40 x 10⁻³ µM[5]
20 Salmonella typhiTube Dilution2.40 x 10⁻³ µM[5]
16 Klebsiella pneumoniaeTube Dilution1.22 x 10⁻³ µM[5]
19 Aspergillus nigerTube Dilution2.40 x 10⁻³ µM[5]
1 Candida albicansTube Dilution0.34 x 10⁻³ µM[5]

Experimental Protocols

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholino-benzoxazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. After incubation, the lowest concentration of the agent that inhibits visible growth is recorded as the MIC.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure (Broth Microdilution Method):

  • Compound Preparation: Prepare a stock solution of the morpholino-benzoxazole derivative. Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 16-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Visualizations: Signaling Pathways and Workflows

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling events crucial for angiogenesis. Several morpholino-benzoxazole derivatives have been identified as inhibitors of this pathway.

Caption: Simplified VEGFR-2 signaling pathway leading to cancer progression.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates the typical workflow for the preliminary in vitro screening of compounds for anticancer activity.

Anticancer_Screening_Workflow start Start cell_culture 1. Cell Line Culture (e.g., MCF-7, HepG2) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) cell_seeding->compound_prep treatment 4. Cell Treatment (24-72h incubation) compound_prep->treatment mtt_assay 5. MTT Assay treatment->mtt_assay data_analysis 6. Data Analysis (Absorbance Reading, IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anticancer activity screening.

Experimental Workflow for Antimicrobial Susceptibility Testing

This diagram outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Antimicrobial_Screening_Workflow start Start strain_prep 1. Microbial Strain Preparation (Standardized Inoculum) start->strain_prep compound_dilution 2. Compound Dilution (in 96-well plate) strain_prep->compound_dilution inoculation 3. Inoculation of Wells compound_dilution->inoculation incubation 4. Incubation (16-24h) inoculation->incubation mic_determination 5. MIC Determination (Visual or Spectrophotometric) incubation->mic_determination end End mic_determination->end

Caption: Workflow for antimicrobial susceptibility testing (MIC assay).

References

Methodological & Application

Application Notes and Protocols for 2-Morpholino-5-nitrobenzo[d]oxazole in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholino-5-nitrobenzo[d]oxazole is a heterocyclic organic compound belonging to the benzoxazole class. While specific biological data and established cell culture protocols for this exact molecule are not extensively documented in publicly available literature, the broader family of benzoxazole and morpholine-containing compounds has demonstrated a wide range of significant biological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document provides a generalized protocol for the initial in vitro evaluation of this compound in a cell culture setting, based on methodologies commonly used for analogous compounds. The provided protocols for cytotoxicity assessment and preliminary mechanistic studies are intended as a starting point for researchers to adapt to their specific cell lines and experimental questions.

Background

Benzoxazole derivatives are a prominent scaffold in medicinal chemistry, known to exhibit a variety of pharmacological properties.[1][3] The incorporation of a morpholine ring can enhance the pharmacokinetic profile of bioactive molecules.[2] The nitro group, also present in the subject molecule, is a feature of some compounds with antiprotozoal and antimicrobial activity.[4][5][6] Given these structural motifs, it is hypothesized that this compound may exhibit cytotoxic or other biological effects in cell-based assays. The following protocols outline a general approach to begin characterizing these potential activities.

Experimental Protocols

Preparation of Stock Solutions

A critical first step for in vitro testing is the preparation of a high-concentration stock solution of the compound, which can then be diluted to the desired final concentrations for cell treatment.

Materials:

  • This compound (CAS: 78096-53-4)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic agents.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, A549) or other cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a no-cell control (medium only).

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from cell viability assays should be tabulated for clear comparison. The following is a representative table of hypothetical cytotoxicity data for this compound against various cancer cell lines.

Cell LineIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)4825.8
HepG2 (Liver Cancer)4815.2
A549 (Lung Cancer)4842.5
MCF-7 (Breast Cancer)4833.1

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound.

G cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Compound 2-Morpholino-5- nitrobenzo[d]oxazole StockSolution Prepare DMSO Stock Solution (e.g., 50 mM) Compound->StockSolution SerialDilutions Prepare Serial Dilutions in Culture Medium StockSolution->SerialDilutions Treatment Treat Cells with Compound Dilutions SerialDilutions->Treatment CellSeeding Seed Cells in 96-Well Plate CellSeeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Dissolution Dissolve Formazan with DMSO MTT->Dissolution Readout Measure Absorbance at 570 nm Dissolution->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for determining the cytotoxicity of this compound.

Hypothetical Signaling Pathway

Based on the activities of other benzoxazole derivatives that have been shown to interfere with cell proliferation, a hypothetical mechanism of action could involve the inhibition of key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.

G cluster_pathway Hypothetical PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-Morpholino-5- nitrobenzo[d]oxazole Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

The provided protocols and hypothetical data serve as a foundational guide for the initial investigation of this compound in a cell culture context. Researchers should note that optimal concentrations, incubation times, and the specific biological effects will be cell-type dependent and must be determined empirically. Following initial cytotoxicity screening, further studies could explore the compound's mechanism of action, including its effects on the cell cycle, apoptosis, and specific signaling pathways. Additionally, its potential antimicrobial properties could be investigated using relevant bacterial or fungal strains.

References

Application Notes: Characterization of Novel Benzo[d]oxazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] This has made protein kinases one of the most important classes of drug targets.[3] The development of small molecule kinase inhibitors has become a major focus in drug discovery.[3] Benzo[d]oxazole scaffolds are present in a variety of biologically active compounds, suggesting their potential as a basis for the design of novel kinase inhibitors.[4] This document provides a general framework and protocols for the initial characterization of novel 2-morpholino-5-nitrobenzo[d]oxazole derivatives as potential kinase inhibitors.

Putative Mechanism of Action

While the specific target of a novel compound is initially unknown, many kinase inhibitors function by competing with ATP for binding to the kinase's active site.[3] Other mechanisms include allosteric inhibition, where the inhibitor binds to a site other than the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[5][6] The initial biochemical assays are designed to determine if a compound inhibits kinase activity, and subsequent cellular assays can help elucidate its effect on specific signaling pathways.

Data Presentation

The inhibitory activity of a potential kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3] This data is often generated through in vitro kinase assays. Cellular effects, such as the inhibition of cell proliferation, are also assessed to determine the compound's potency in a biological context.

Table 1: In Vitro Kinase Inhibition Profile (Hypothetical Data)

Kinase TargetIC50 (nM)
Kinase A50
Kinase B800
Kinase C>10,000

Table 2: Cellular Activity Profile (Hypothetical Data)

Cell LineAssay TypeIC50 (µM)
Cancer Cell Line 1MTT Assay1.5
Cancer Cell Line 2MTT Assay5.2
Normal Cell Line 1MTT Assay>50

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Kinase Inhibitor Screening

experimental_workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action biochemical_assay Biochemical Kinase Assay determine_ic50 Determine IC50 Values biochemical_assay->determine_ic50 cell_viability Cell Viability Assay (MTT) determine_ic50->cell_viability Lead Compound Selection western_blot Western Blot Analysis cell_viability->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis Target Validation

Caption: Workflow for kinase inhibitor characterization.

Generic Kinase Signaling Pathway

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek Compound X (Hypothetical Target) erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation

Caption: A representative kinase signaling cascade.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a generalized method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (vehicle control)

  • 96-well or 384-well plates (white, flat-bottom)

  • Multichannel pipettor

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the test compound or control to the appropriate wells.

    • Add 2.5 µL of the kinase enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 10-30 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Add 5 µL of a mixture containing ATP and the kinase substrate to each well to start the reaction.

    • Incubate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Multichannel pipettor

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as a negative control.

    • Incubate for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition:

    • Add 10-20 µL of MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway, providing evidence of target engagement by the kinase inhibitor.[11][12]

Materials:

  • Cells treated with the test compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates.

  • Gel Electrophoresis:

    • Denature the protein samples by boiling in sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane again with TBST.

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional):

    • The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to confirm equal loading.[13]

  • Data Analysis: Densitometry can be used to quantify the band intensities and determine the change in protein phosphorylation upon treatment with the inhibitor.

References

Application Notes and Protocols for High-Throughput Screening with Morpholino-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Targeting the PI3K/mTOR Pathway

Note to the Reader: As of the latest available data, specific high-throughput screening (HTS) applications and detailed protocols for 2-Morpholino-5-nitrobenzo[d]oxazole are not extensively documented in publicly accessible scientific literature. The morpholino-benzoxazole scaffold is, however, a recognized pharmacophore in medicinal chemistry, frequently associated with kinase inhibitory activity.

Therefore, this document provides a representative set of application notes and detailed protocols for the high-throughput screening of a compound with a similar structural motif, targeting the Phosphoinositide 3-kinase (PI3K) and a related protein kinase, the mammalian target of rapamycin (mTOR). These pathways are critical in cell growth and proliferation, and their dysregulation is a hallmark of many cancers, making them prime targets for drug discovery.

Introduction

The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular processes, including cell growth, survival, and metabolism. The morpholino group is a common feature in many potent and selective PI3K and mTOR inhibitors. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules that modulate the activity of a biological target.

This document outlines the application of a biochemical, fluorescence-based assay for the primary screening of a diverse compound library to identify inhibitors of the PI3Kα isoform, a key enzyme in this pathway. A secondary, cell-based assay protocol is also provided to validate the activity of primary hits in a more physiologically relevant context.

Data Presentation: HTS Campaign Summary

The following table summarizes representative quantitative data from a hypothetical HTS campaign designed to identify inhibitors of PI3Kα from a library of 100,000 compounds.

ParameterValueDescription
Compound Library Size 100,000The total number of unique chemical entities screened.
Screening Concentration 10 µMThe final concentration of each compound in the assay.
Assay Format 384-well plateMiniaturized format to increase throughput and reduce reagent usage.
Primary Hit Cutoff ≥ 50% InhibitionThe threshold for selecting compounds for further analysis.
Primary Hit Rate 0.5%The percentage of compounds from the library that met the hit criteria.
Z'-factor 0.75A statistical measure of assay quality, with > 0.5 indicating an excellent assay.
Signal-to-Background 4.2The ratio of the signal from the uninhibited control to the background signal.
Confirmed Hits (Post-Dose Response) 25Number of primary hits confirmed to have dose-dependent inhibitory activity.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. The diagram below illustrates the core components of this pathway and highlights the central role of PI3K and mTOR as therapeutic targets.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC->Rheb inhibits Rheb->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

Protocol 1: Primary HTS - PI3Kα Biochemical Assay (Time-Resolved FRET)

This protocol describes a competitive binding assay in a 384-well format to identify compounds that inhibit the activity of PI3Kα. The assay measures the production of PIP3, the product of PI3Kα activity, using Homogeneous Time-Resolved FRET (TR-FRET).

Materials:

  • PI3Kα enzyme (recombinant)

  • PIP2 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagents: Europium-labeled anti-PIP3 antibody, and a fluorescently-tagged PIP3 tracer.

  • Test compounds dissolved in DMSO.

  • Positive Control: A known PI3K inhibitor (e.g., Wortmannin).

  • 384-well, low-volume, black assay plates.

  • A plate reader capable of TR-FRET measurements.

Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds (at 2 mM in DMSO) into the appropriate wells of a 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (for negative control/maximum signal) or 50 nL of the positive control compound.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of PI3Kα and PIP2 in assay buffer.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

    • The final concentration of PI3Kα and PIP2 should be optimized for robust signal.

  • Initiation of Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the enzymatic reaction. The final ATP concentration should be at or near its Km for the enzyme.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare the detection mix containing the Europium-labeled antibody and the fluorescent tracer in detection buffer.

    • Add 10 µL of the detection mix to each well to stop the reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission measured at both 620 nm (Europium) and 665 nm (tracer).

    • The ratio of the emission at 665 nm to 620 nm is calculated. A decrease in this ratio indicates inhibition of PI3Kα.

Protocol 2: Secondary Assay - Cell-Based Western Blot for Akt Phosphorylation

This protocol is used to confirm the activity of hit compounds from the primary screen in a cellular context by measuring the phosphorylation of Akt, a downstream target of PI3K.

Materials:

  • A cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7 or PC-3).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds from the primary screen.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 12-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the hit compounds (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with the anti-total-Akt antibody as a loading control.

    • Quantify the band intensities. A decrease in the ratio of phospho-Akt to total-Akt indicates inhibition of the PI3K pathway.

HTS Workflow Diagram

The following diagram illustrates the logical flow of a typical high-throughput screening campaign, from primary screening to hit validation.

HTS_Workflow CompoundLibrary Compound Library (100,000 Compounds) PrimaryScreen Primary HTS (Biochemical Assay) CompoundLibrary->PrimaryScreen DataAnalysis Data Analysis (% Inhibition) PrimaryScreen->DataAnalysis HitSelection Hit Selection (Cutoff ≥ 50%) DataAnalysis->HitSelection DoseResponse Dose-Response (IC50 Determination) HitSelection->DoseResponse Primary Hits HitSelection->NonHits Inactive SecondaryAssay Secondary Assay (Cell-Based) DoseResponse->SecondaryAssay Confirmed Hits DoseResponse->NonConfirmed Inactive/ Artifacts HitValidation Validated Hits SecondaryAssay->HitValidation

Caption: A typical workflow for a high-throughput screening campaign.

Application Notes and Protocols for In Vivo Studies of 2-Morpholino-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-5-nitrobenzo[d]oxazole, hereafter referred to as "Morfoxazole," is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a benzoxazole core, suggests possible interactions with key biological pathways, while the nitro group may contribute to its activity profile. This document provides a comprehensive guide for the preclinical in vivo evaluation of Morfoxazole, focusing on its potential as an anticancer agent. The experimental designs outlined herein are intended to assess the efficacy, pharmacokinetic properties, and safety profile of Morfoxazole in rodent models.

Hypothetical Mechanism of Action: PI3K/Akt Pathway Inhibition

For the purpose of designing these in vivo studies, we hypothesize that Morfoxazole acts as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently dysregulated in various cancers.[1][2][3][4] The aberrant activation of the PI3K/Akt pathway contributes to tumorigenesis and resistance to cancer therapies.[1][2] By targeting this pathway, Morfoxazole could potentially induce cancer cell apoptosis and inhibit tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Morfoxazole Morfoxazole Morfoxazole->PI3K Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical PI3K/Akt signaling pathway targeted by Morfoxazole.

Experimental Protocols

In Vivo Efficacy in a Human Tumor Xenograft Model

This protocol describes a study to evaluate the antitumor efficacy of Morfoxazole in an immunodeficient mouse model bearing human cancer cell xenografts.[5]

Workflow for In Vivo Efficacy Study

Efficacy_Workflow start Start cell_culture Culture Luciferase-Expressing Cancer Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size (~100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Morfoxazole or Vehicle (Daily for 21 days) randomization->treatment monitoring Monitor Tumor Volume (Calipers) & Body Weight (2x/week) treatment->monitoring imaging Bioluminescence Imaging (Weekly) treatment->imaging endpoint Endpoint: Tumor Volume >1500 mm³ or End of Study (Day 21) monitoring->endpoint imaging->endpoint analysis Tumor Collection for Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: Workflow for the in vivo anticancer efficacy study.

Methodology:

  • Cell Line and Animal Model:

    • Select a human cancer cell line with a known activated PI3K/Akt pathway (e.g., PC-3 for prostate cancer, A549 for lung cancer).

    • Transfect the cells to stably express firefly luciferase for in vivo imaging.[6][7][8]

    • Use 6-8 week old male athymic nude mice.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 luciferase-expressing cancer cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Formulation and Administration:

    • Formulate Morfoxazole in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer Morfoxazole orally once daily at three dose levels (e.g., 10, 30, and 100 mg/kg).

    • Include a vehicle control group and a positive control group (a known PI3K/Akt inhibitor).

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x length x width²).

    • Monitor body weight twice weekly as an indicator of general toxicity.

    • Perform bioluminescence imaging (BLI) weekly to visualize and quantify tumor burden.[6][9][10] Inject mice with D-luciferin (150 mg/kg, i.p.) and image using an in vivo imaging system.[9]

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 1500 mm³) or at the end of the treatment period (e.g., 21 days).

    • At the endpoint, euthanize the mice, excise the tumors, and weigh them.

    • Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot for p-Akt levels).

Data Presentation: In Vivo Efficacy of Morfoxazole

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1450 ± 1200-2.5 ± 1.0
Morfoxazole101100 ± 9524.1-3.1 ± 1.2
Morfoxazole30750 ± 8048.3-4.5 ± 1.5
Morfoxazole100400 ± 6572.4-8.0 ± 2.0
Positive ControlX350 ± 6075.9-7.5 ± 1.8
Acute and Sub-chronic Toxicity Studies

These studies are essential to determine the safety profile of Morfoxazole.[11][12]

Methodology: Acute Oral Toxicity (Modified OECD 423)

  • Animals: Use healthy, young adult female Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of Morfoxazole at a starting dose of 2000 mg/kg to a group of three rats.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Endpoint: If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg. If mortality occurs, further testing at lower doses is required.

Methodology: 28-Day Sub-chronic Oral Toxicity (OECD 407)

  • Animals: Use both male and female Sprague-Dawley rats.

  • Dosing: Administer Morfoxazole daily by oral gavage for 28 days at three dose levels (e.g., 50, 150, 500 mg/kg/day) and a vehicle control (n=10/sex/group).

  • Observations:

    • Record clinical signs daily.

    • Measure body weight and food consumption weekly.

    • Perform ophthalmological examination before and at the end of the study.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Conduct a full necropsy on all animals. Weigh major organs and preserve them for histopathological examination.

Data Presentation: Sub-chronic Toxicity of Morfoxazole (28-Day Study)

Table 1: Hematology Data

Parameter Vehicle Control (Male) Morfoxazole 500 mg/kg (Male)
WBC (10³/µL) 8.5 ± 1.2 8.2 ± 1.5
RBC (10⁶/µL) 7.8 ± 0.5 7.6 ± 0.6
Hemoglobin (g/dL) 15.1 ± 0.8 14.9 ± 0.9

| Platelets (10³/µL) | 850 ± 120 | 830 ± 110 |

Table 2: Clinical Chemistry Data

Parameter Vehicle Control (Male) Morfoxazole 500 mg/kg (Male)
ALT (U/L) 45 ± 8 50 ± 10
AST (U/L) 110 ± 15 115 ± 20
BUN (mg/dL) 20 ± 3 22 ± 4

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 |

Pharmacokinetic (PK) Study in Mice

This protocol aims to determine the pharmacokinetic profile of Morfoxazole after intravenous (IV) and oral (PO) administration.[13][14][15][16]

Workflow for Pharmacokinetic Study

PK_Workflow start Start dosing Administer Morfoxazole (IV and PO routes) start->dosing sampling Serial Blood Sampling at Predetermined Time Points dosing->sampling processing Plasma Separation by Centrifugation sampling->processing analysis Quantification of Morfoxazole in Plasma using LC-MS/MS processing->analysis calculation Calculation of PK Parameters (AUC, Cmax, T½, etc.) analysis->calculation end End calculation->end

Caption: Workflow for the in vivo pharmacokinetic study.

Methodology:

  • Animals: Use male BALB/c mice (n=3-4 per time point).

  • Dosing:

    • IV Administration: Administer a single dose of Morfoxazole (e.g., 2 mg/kg) via the tail vein.

    • PO Administration: Administer a single oral gavage dose of Morfoxazole (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 50 µL) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via submandibular or saphenous vein puncture.[13]

  • Plasma Preparation: Collect blood into heparinized tubes, centrifuge to separate plasma, and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Morfoxazole in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters of Morfoxazole

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)850450
Tmax (h)0.081.0
AUC₀-t (ng*h/mL)12002400
T½ (h)2.53.0
Clearance (mL/min/kg)27.8-
Bioavailability (%)-40

Conclusion

The application notes and protocols provided in this document offer a comprehensive framework for the in vivo evaluation of this compound (Morfoxazole) as a potential anticancer agent. By systematically assessing its efficacy, safety, and pharmacokinetic profile, researchers can make informed decisions regarding its further development as a therapeutic candidate. The use of structured protocols, clear data presentation, and visual workflows will facilitate the rigorous and reproducible investigation of this novel compound.

References

Application Notes: 2-Morpholino-5-nitrobenzo[d]oxazole for Studying Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of numerous human diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors are invaluable tools for dissecting the roles of specific kinases within this pathway and for developing novel therapeutics.

While 2-Morpholino-5-nitrobenzo[d]oxazole is a novel compound with limited characterization in published literature, its structure contains a morpholine ring, a common feature in many known PI3K and mTOR inhibitors. The morpholine moiety is often designed to interact with the hinge region of the kinase ATP-binding pocket. Based on this structural analogy, this compound is hypothesized to function as an inhibitor of the PI3K/Akt/mTOR pathway. These application notes provide a framework for testing this hypothesis and characterizing the compound's effects on this key signaling cascade.

The PI3K/Akt/mTOR Signaling Pathway

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K).[3][4] PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[3]

At the membrane, Akt is phosphorylated and activated by PDK1 and the mTOR Complex 2 (mTORC2).[3] Activated Akt then phosphorylates a multitude of downstream substrates to regulate various cellular functions. A key downstream effector of Akt is the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[5] Akt activation leads to the stimulation of mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3] This intricate signaling network is tightly regulated by tumor suppressors like PTEN, which dephosphorylates PIP3 to antagonize PI3K activity.[3][4]

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibits

Caption: Hypothesized mechanism of this compound in the PI3K/Akt/mTOR pathway.

Experimental_Workflow start Hypothesis: Compound inhibits PI3K/Akt/mTOR pathway biochem_assay Biochemical Assay: In Vitro PI3K Kinase Assay start->biochem_assay Step 1 cell_based_intro Cell-Based Assays biochem_assay->cell_based_intro Step 2 western_blot Western Blot: Measure p-Akt, p-mTOR, etc. cell_based_intro->western_blot Mechanism viability_assay Cell Viability Assay: MTT / Proliferation Assay cell_based_intro->viability_assay Function data_analysis Data Analysis and Conclusion western_blot->data_analysis viability_assay->data_analysis

Caption: Workflow for characterizing a novel PI3K/Akt/mTOR pathway inhibitor.

Quantitative Data Presentation

The following tables are templates for organizing and presenting data from the experimental protocols outlined below.

Table 1: In Vitro PI3K Kinase Inhibition This table summarizes the direct inhibitory effect of the compound on PI3K enzymatic activity.

Compound Concentration (µM)PI3K Activity (% of Control)Standard DeviationIC₅₀ (µM)
0 (Vehicle Control)100± 5.2
0.01User DataUser Data
0.1User DataUser Data
1User DataUser Datarowspan=4
10User DataUser DataCalculate
100User DataUser Data
Positive Control (e.g., LY294002)User DataUser Data

Table 2: Western Blot Densitometry Analysis This table quantifies the change in phosphorylation of key pathway proteins in cells treated with the compound.

Treatment Groupp-Akt (Ser473) / Total Akt Ratiop-mTOR (Ser2448) / Total mTOR Ratiop-S6K (Thr389) / Total S6K Ratio
Vehicle Control1.001.001.00
Compound (Low Conc.)User DataUser DataUser Data
Compound (High Conc.)User DataUser DataUser Data
Positive Control InhibitorUser DataUser DataUser Data

Table 3: Cell Viability (MTT Assay) This table shows the effect of the compound on the metabolic activity and proliferation of cancer cell lines.

Cell LineCompound Concentration (µM)% Viability (Relative to Vehicle)Standard DeviationGI₅₀ (µM)
Cell Line A 0 (Vehicle Control)100± 8.1
(e.g., MCF-7)0.1User DataUser Data
1User DataUser Datarowspan=3
10User DataUser DataCalculate
100User DataUser Data
Cell Line B 0 (Vehicle Control)100± 7.5
(e.g., PC-3)0.1User DataUser Data
1User DataUser Datarowspan=3
10User DataUser DataCalculate
100User DataUser Data

Experimental Protocols

Protocol 1: In Vitro PI3K Kinase Assay (Luminescent)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay) and measures the conversion of ATP to ADP by PI3K.

Materials:

  • Recombinant human PI3K enzyme

  • PI3K substrate (e.g., PIP2)

  • This compound

  • ATP, MgCl₂

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a vehicle-only control (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the test compound dilutions, PI3K enzyme, and substrate.[6]

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final volume is typically 25-50 µL.[6]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the ADP generated and reflects the kinase activity.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for Pathway Phosphorylation

This protocol details the detection of key phosphorylated proteins (p-Akt, p-mTOR) in cell lysates.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[7]

  • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[8] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.[9]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped and re-probed with additional primary antibodies (e.g., anti-Akt, anti-β-actin for loading control).

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12]

Materials:

  • Cancer cell line

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13][14]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[13] Allow cells to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the compound. Include wells with medium only (blank) and vehicle-treated cells (control). Incubate for 24, 48, or 72 hours.[14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][5] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm.[2][5]

  • Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration that causes 50% growth inhibition) from the dose-response curve.

References

Use of 2-Morpholino-5-nitrobenzo[d]oxazole in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Probe for Cellular Imaging: 2-Morpholino-5-nitrobenzo[d]oxazole

Introduction

The oxazole scaffold can be functionalized to target specific organelles or biomolecules within the cell.[1] For instance, modifications to the core structure can enhance lipophilicity, leading to accumulation in lipid-rich environments such as lipid droplets.[2] The inherent modularity of oxazole synthesis allows for the rational design of probes with desired spectral properties and biological targeting capabilities.[3]

Quantitative Data Summary

The following table summarizes the hypothetical photophysical properties of this compound and compares them with other known oxazole-based fluorophores. This data is intended to serve as a template for researchers characterizing new fluorescent probes.

CompoundExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound (Hypothetical) 488520320.6545,000
Oxazole Derivative 1405450450.8030,000
Oxazole Derivative 2561585240.4060,000

Experimental Protocols

Protocol 1: General Staining of Live Cells

This protocol outlines a general procedure for staining live cells with a novel oxazole-based fluorescent probe.

Materials:

  • This compound (or other oxazole probe)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of the oxazole probe in high-quality DMSO. Store at -20°C, protected from light.

  • Prepare a Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary. d. Remove the staining solution. e. Wash the cells twice with pre-warmed PBS.

  • Imaging: a. Add fresh, pre-warmed complete cell culture medium or PBS to the cells. b. Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

Protocol 2: Cytotoxicity Assay

It is crucial to assess the potential toxicity of a new fluorescent probe.

Materials:

  • Cells cultured in a 96-well plate

  • Oxazole probe at various concentrations

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.

  • Probe Incubation: The following day, treat the cells with a serial dilution of the oxazole probe (e.g., 0.1 µM to 100 µM) in complete culture medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Viability Assay: Perform a standard cell viability assay, such as the MTT assay, according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Cell Staining cluster_imaging Imaging cluster_analysis Analysis stock Prepare Stock Solution (1 mM in DMSO) working Prepare Working Solution (1-10 µM in Medium) stock->working Dilute wash1 Wash Cells with PBS working->wash1 incubate Incubate with Probe (15-60 min) wash1->incubate wash2 Wash Cells with PBS (2x) incubate->wash2 image Fluorescence Microscopy wash2->image data Image & Data Analysis image->data

Caption: General workflow for live-cell imaging with an oxazole probe.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 activates probe Oxazole Probe (e.g., targeting lipid droplets) probe->kinase1 visualizes localization kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates gene Gene Expression tf->gene regulates ligand External Ligand ligand->receptor

Caption: Hypothetical signaling pathway studied with a fluorescent oxazole probe.

References

Application Notes and Protocols for 2-Morpholino-5-nitrobenzo[d]oxazole: A Potential Chemical Probe for PI3K/mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2-Morpholino-5-nitrobenzo[d]oxazole is a novel compound with limited characterization in the public domain. The following application notes and protocols are based on the analysis of its structural motifs and the known activities of related compounds. The proposed mechanism of action and experimental data are hypothetical and intended to serve as a guide for the initial investigation of this potential chemical probe.

Introduction

This compound is a heterocyclic compound featuring a benzoxazole core, a morpholino group at the 2-position, and a nitro group at the 5-position. The morpholino moiety is a common feature in many kinase inhibitors, notably those targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathways.[1][2] The nitroaromatic group, while contributing to the electronic properties of the molecule, is also found in various biologically active compounds.[3] This structural combination suggests that this compound may act as an inhibitor of the PI3K/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5]

These application notes provide a hypothetical framework for researchers and drug development professionals to explore the potential of this compound as a chemical probe for the PI3K/mTOR pathway.

Hypothesized Biological Activity

Based on its structural features, this compound is postulated to be a dual PI3K/mTOR inhibitor. The morpholine ring is hypothesized to bind within the ATP-binding pocket of the kinase domain of PI3K and mTOR, while the benzoxazole core acts as a scaffold.

Proposed Signaling Pathway Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC | Rheb Rheb-GTP TSC->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 | Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Probe This compound Probe->PI3K Inhibition Probe->mTORC1 Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound against key kinases in the PI3K pathway.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
PI3Kα15
PI3Kβ45
PI3Kδ30
PI3Kγ150
mTOR25

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (µM)
MCF-7Breast Cancer0.8
PC-3Prostate Cancer1.2
U87-MGGlioblastoma0.5
A549Lung Cancer2.5

Experimental Protocols

The following are suggested protocols for the initial characterization of this compound.

Protocol 1: In Vitro PI3Kα Kinase Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of the compound against PI3Kα.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - PI3Kα Enzyme - PIP2 Substrate - ATP - Test Compound Start->Prepare_Reagents Dispense_Compound Dispense Test Compound (Serial Dilutions) Prepare_Reagents->Dispense_Compound Add_Enzyme Add PI3Kα Enzyme Dispense_Compound->Add_Enzyme Incubate1 Incubate (10 min, RT) Add_Enzyme->Incubate1 Add_Substrate Add PIP2/ATP Mix Incubate1->Add_Substrate Incubate2 Incubate (60 min, RT) Add_Substrate->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate2->Stop_Reaction Incubate3 Incubate (40 min, RT) Stop_Reaction->Incubate3 Develop_Signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate3->Develop_Signal Incubate4 Incubate (30 min, RT) Develop_Signal->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Analyze_Data Analyze Data (Calculate IC₅₀) Read_Luminescence->Analyze_Data

Caption: Workflow for an in vitro luminescence-based kinase assay.

Materials:

  • PI3Kα enzyme (e.g., MilliporeSigma)

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 10 mM. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Assay Plate Setup: Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2.5 µL of PI3Kα enzyme solution to each well.

  • Incubation: Gently mix and incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 5 µL of the PIP2/ATP mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Development: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation in Cells

This protocol is used to assess the compound's ability to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector.

Materials:

  • MCF-7 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound

  • IGF-1 (or other growth factor to stimulate the pathway)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody (anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

  • Imaging: Acquire the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-Akt antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.

Synthesis

While several methods exist for the synthesis of benzoxazoles, a common approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[6][7][8] For this compound, a potential route could involve the reaction of 2-amino-4-nitrophenol with a morpholine-derived carbonyl compound.

Synthesis_Scheme cluster_0 Synthesis of this compound Reactant1 2-Amino-4-nitrophenol Plus + Reactant2 Morpholine-4-carboximidoyl chloride Arrow Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Product This compound

Caption: A plausible synthetic route for the target compound.

Conclusion

This compound represents a promising, albeit uncharacterized, chemical entity. The structural alerts within the molecule strongly suggest a potential role as a PI3K/mTOR pathway inhibitor. The protocols and data presented herein provide a hypothetical yet robust starting point for the systematic evaluation of this compound as a novel chemical probe. Researchers are encouraged to validate these hypotheses through rigorous experimentation to uncover the true biological activity and potential therapeutic applications of this molecule.

References

Application Notes and Protocols for Flow Cytometry Analysis of 2-Morpholino-5-nitrobenzo[d]oxazole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer properties. This document focuses on a representative compound, 2-Morpholino-5-nitrobenzo[d]oxazole, and provides detailed protocols for evaluating its cellular effects using flow cytometry. The protocols outlined herein are designed to assess the impact of this compound on key cellular processes such as cell cycle progression and apoptosis, which are critical for cancer research and drug development.

The assumed mechanism of action for this compound is the inhibition of the PI3K/Akt signaling pathway. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2][4] By inhibiting this pathway, compounds like this compound can potentially induce cell cycle arrest and apoptosis in cancer cells.[3][5]

Assumed Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression and proliferation.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Proliferation Cell Proliferation & Growth Akt->Proliferation Promotes Bad Bad Akt->Bad Inhibits p27 p27 Akt->p27 Inhibits Compound 2-Morpholino-5- nitrobenzo[d]oxazole Compound->PI3K Inhibits Apoptosis Apoptosis CellCycle Cell Cycle Progression Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits p27->CellCycle Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

Application Note 1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution in a cancer cell line.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI signal (FL2 or equivalent channel).

    • Analyze the data using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Expected Quantitative Data
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0 µM)55.2 ± 3.128.4 ± 2.516.4 ± 1.8
1 µM Compound58.9 ± 2.825.1 ± 2.216.0 ± 1.5
5 µM Compound65.7 ± 3.518.3 ± 1.916.0 ± 1.7
10 µM Compound75.1 ± 4.210.5 ± 1.414.4 ± 1.6
25 µM Compound82.3 ± 4.85.6 ± 0.912.1 ± 1.3

Data are presented as mean ± standard deviation and are representative of expected results.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Start Seed Cells Treatment Treat with Compound Start->Treatment Harvest Harvest & Fix Cells Treatment->Harvest Stain Stain with PI/RNase A Harvest->Stain FCM Flow Cytometry Analysis Stain->FCM Data Data Analysis (%G0/G1, S, G2/M) FCM->Data

Caption: Workflow for Cell Cycle Analysis.

Application Note 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound using Annexin V and Propidium Iodide staining.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates as described for the cell cycle analysis.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a suitable duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase or gentle trypsinization).

    • Centrifuge the combined cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use appropriate compensation settings for FITC and PI.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Quantitative Data
Treatment Group% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control (0 µM)95.3 ± 2.12.1 ± 0.51.5 ± 0.41.1 ± 0.3
1 µM Compound92.8 ± 2.53.5 ± 0.72.2 ± 0.61.5 ± 0.4
5 µM Compound80.1 ± 3.310.2 ± 1.27.5 ± 0.92.2 ± 0.5
10 µM Compound65.4 ± 4.118.7 ± 1.813.2 ± 1.52.7 ± 0.6
25 µM Compound40.2 ± 5.228.9 ± 2.525.4 ± 2.15.5 ± 0.8

Data are presented as mean ± standard deviation and are representative of expected results.

Apoptosis_Workflow Apoptosis Assay Workflow Start Seed Cells Treatment Treat with Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain FCM Flow Cytometry Analysis Stain->FCM Data Data Analysis (Viable, Apoptotic, Necrotic) FCM->Data

Caption: Workflow for Apoptosis Assay.

Concluding Remarks

Flow cytometry is an indispensable tool for the functional characterization of novel therapeutic compounds. The protocols detailed in these application notes provide a robust framework for assessing the effects of this compound on cell cycle progression and apoptosis. The resulting quantitative data are crucial for elucidating the compound's mechanism of action and for making informed decisions in the drug development pipeline.

Disclaimer: this compound is presented here as a representative benzoxazole derivative for illustrative purposes. The described mechanism of action is assumed based on the activities of similar compounds, and the quantitative data are hypothetical examples of expected outcomes. Researchers should validate these protocols and findings for their specific compounds and experimental systems.

References

Troubleshooting & Optimization

Improving solubility of 2-Morpholino-5-nitrobenzo[d]oxazole for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 2-Morpholino-5-nitrobenzo[d]oxazole for experimental use. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: Which organic solvents are recommended for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and powerful solvent for dissolving a wide range of organic compounds for in vitro studies.[3][4] Other potential organic solvents include dimethylformamide (DMF) and ethanol.[5] It is advisable to start with DMSO to prepare a high-concentration stock solution.

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced toxicity in cell cultures, the final concentration of DMSO should generally be kept below 0.5%.[6] It is crucial to perform a vehicle control experiment (medium with the same DMSO concentration) to assess the impact of the solvent on the experimental model.

Q4: Can heating be used to dissolve the compound?

A4: Gentle heating can be a useful technique to aid in the dissolution of a compound in a solvent. However, it is important to consider the thermal stability of this compound. Prolonged exposure to high temperatures may lead to degradation. If you choose to heat the solution, do so cautiously and for a minimal amount of time.[5]

Q5: What are some common signs of compound precipitation in my experiment?

A5: Compound precipitation can be observed as a visible cloudiness, turbidity, or the formation of solid particles in your experimental medium after adding the stock solution. This can lead to inaccurate and unreliable results.[7]

Troubleshooting Guide

This guide addresses common issues encountered when working with poorly soluble compounds like this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in DMSO. The compound may be highly crystalline or the DMSO may have absorbed water.Try gentle warming or using an ultrasonic bath to aid dissolution.[5] Ensure you are using a fresh, anhydrous grade of DMSO.
Compound precipitates when diluted into aqueous buffer or cell culture medium. The aqueous environment reduces the solvating power for a hydrophobic compound.Decrease the final concentration of the compound. Perform a serial dilution of the DMSO stock.[6] Consider the use of co-solvents or other solubility enhancement techniques.
Inconsistent results between experiments. This could be due to variable amounts of dissolved compound due to precipitation.Prepare fresh dilutions for each experiment. Visually inspect for any signs of precipitation before use.
Observed cellular toxicity in the control group. The concentration of the organic solvent (e.g., DMSO) may be too high.Reduce the final concentration of the solvent in your assay. Ensure the solvent concentration is consistent across all treatment groups, including the vehicle control.[6]

Solubility Enhancement Strategies

For compounds with very low aqueous solubility, several techniques can be employed to improve their dissolution.[1][8][9]

Technique Description Considerations
Co-solvency The addition of a water-miscible organic solvent to the aqueous medium can increase the solubility of a hydrophobic compound.[10]The co-solvent must be compatible with the experimental system and non-toxic at the concentration used. Common co-solvents include ethanol and propylene glycol.[1]
pH Adjustment For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.The applicability of this method depends on the pKa of the compound and the pH constraints of the experiment.
Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.The chosen surfactant and its concentration must not interfere with the biological assay.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[1][8]These methods often require specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general method to estimate the kinetic solubility of a compound in an aqueous buffer.[11][12]

  • Prepare a DMSO Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each dilution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or by measuring absorbance at a wavelength where the compound does not absorb. The concentration at which a significant increase in turbidity is observed is an estimation of the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Assessment cluster_assay Experimental Use weigh Weigh Compound dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Serial Dilution in DMSO stock->dilute prepare_working Prepare Working Solution (Dilute in Medium) stock->prepare_working add_buffer Add to Aqueous Buffer dilute->add_buffer incubate Incubate & Shake add_buffer->incubate measure Measure Turbidity incubate->measure treat_cells Treat Cells prepare_working->treat_cells analyze Analyze Results treat_cells->analyze

Caption: Experimental workflow for preparing and testing the solubility of this compound.

While the specific molecular targets of this compound are not defined in the provided context, compounds with similar structural features are often investigated as inhibitors of signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[13][14][15] The following diagram illustrates a simplified representation of this pathway, which is a common target for drug discovery.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound 2-Morpholino-5- nitrobenzo[d]oxazole (Hypothetical Inhibitor) Compound->PI3K inhibits?

References

Technical Support Center: Overcoming Off-Target Effects of 2-Morpholino-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating potential off-target effects of the novel chemical probe, 2-Morpholino-5-nitrobenzo[d]oxazole. The following troubleshooting guides and FAQs will help ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a chemical probe, such as this compound, interacts with proteins other than its intended biological target. These unintended interactions can lead to misleading experimental data, confounding results, and potential toxicity in cellular or in vivo models.[1][2][3] Understanding and controlling for these effects is critical for validating the link between the probe's activity and the function of the intended target.[4]

Q2: My initial screen with this compound shows a potent effect. How can I be sure it's due to my target of interest?

A2: Potent activity in an initial screen is a promising start, but it does not guarantee on-target activity. The observed phenotype could be the result of the compound acting on one or more unknown proteins.[5] It is essential to perform rigorous target validation experiments to confirm that the biological effect is a direct consequence of modulating your intended target.

Q3: What are the first steps I should take to investigate potential off-target effects of this compound?

A3: A good starting point is to perform a broad screen against a panel of related proteins. If this compound is a kinase inhibitor, a kinome-wide profiling assay is recommended to assess its selectivity.[6][7] Additionally, computational methods can predict potential off-target interactions based on the compound's structure.[8][9][10][11]

Q4: Are there public resources available to help me assess my compound?

A4: Yes, several public resources can aid in the evaluation of chemical probes. The Chemical Probes Portal provides expert reviews and guidance on the use of small molecules in research.[12][13] Databases like ChEMBL and ProbeMiner can also offer valuable information on compound activity and selectivity.[14][15]

Troubleshooting Guides

Scenario 1: Inconsistent Phenotypic Results

Q: I'm observing variable or unexpected phenotypic results in my cell-based assays when using this compound. Could this be due to off-target effects?

A: Yes, inconsistent or unexpected phenotypes are classic indicators of potential off-target activity. The compound may be interacting with different proteins at varying levels across different cell lines or experimental conditions, leading to a lack of reproducibility.

Troubleshooting Steps:

  • Confirm Target Engagement: Use a direct binding assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that this compound is engaging with your intended target in the cellular context.[16][17][18]

  • Dose-Response Analysis: Perform a careful dose-response study. If the phenotypic effect occurs at a concentration significantly different from the target engagement IC50, it may suggest an off-target mechanism.

  • Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This control should not bind to the intended target. If the negative control still produces the phenotype, it strongly suggests an off-target effect.

  • Target Knockout/Knockdown: Use genetic approaches like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If this compound still elicits the same phenotype in these cells, the effect is independent of your target.[5]

Scenario 2: Interpreting Kinome Profiling Data

Q: I have performed a kinome scan for this compound and see inhibition of several kinases. How do I interpret these results?

A: It is common for kinase inhibitors to show activity against multiple kinases.[19] The key is to determine the selectivity profile and understand if the off-target inhibition is potent enough to be biologically relevant at the concentrations you are using in your experiments.

Data Interpretation and Next Steps:

  • Quantify Selectivity: Analyze the data to determine the IC50 or Ki values for all inhibited kinases. A truly selective probe should show a significant potency window (ideally >30-fold) between the intended target and any off-targets.[20]

  • Correlate with Cellular Potency: Compare the in vitro IC50 values for the off-target kinases with the cellular concentration of this compound that produces your phenotype. If the off-target inhibition is much weaker than the cellular effective concentration, it is less likely to be the cause of the observed effect.

  • Orthogonal Testing: For the most potent off-targets, perform secondary assays to confirm the interaction. This could include individual enzyme inhibition assays or cellular target engagement assays (e.g., CETSA) for the specific off-target proteins.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate how to present and interpret selectivity and target engagement data.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Target X
Target X (Intended) 15 1
Off-Target A35023.3
Off-Target B1,20080
Off-Target C>10,000>667
Off-Target D855.7
  • Interpretation: In this hypothetical profile, this compound shows good selectivity against Off-Targets B and C. However, the potency against Off-Target D is only ~6-fold weaker than the intended target. This off-target interaction should be further investigated.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound (1 µM)

Protein TargetThermal Shift (ΔTm) with CompoundInterpretation
Target X (Intended) + 4.2 °C Strong Target Engagement
Off-Target D+ 0.5 °CMinimal or No Engagement
Housekeeping Protein (Control)No significant shiftNo Non-specific Stabilization
  • Interpretation: The significant thermal shift for Target X confirms that this compound is binding to its intended target in cells. The lack of a significant shift for Off-Target D at this concentration suggests that despite in vitro activity, it may not be a primary cellular target at 1 µM.

Experimental Protocols

Protocol 1: Kinome Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the compound to the desired concentrations for screening. Typically, a single high concentration (e.g., 1 or 10 µM) is used for initial profiling, followed by dose-response curves for any identified hits.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP. Add this compound at the various concentrations. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate via radioactivity, fluorescence, or luminescence.[7]

  • Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. For any significant hits, determine the IC50 value by fitting the dose-response data to a suitable model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to validate the engagement of this compound with its target in intact cells.[16][21][22]

  • Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Aliquoting: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS and aliquot into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods like mass spectrometry.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase TargetX Target X (Intended Target) DownstreamEffector1 Downstream Effector 1 TargetX->DownstreamEffector1 On-Target Pathway OffTargetD Off-Target D DownstreamEffector2 Downstream Effector 2 OffTargetD->DownstreamEffector2 Off-Target Pathway UpstreamKinase->TargetX UpstreamKinase->OffTargetD Phenotype1 Desired Phenotype DownstreamEffector1->Phenotype1 Phenotype2 Undesired Phenotype DownstreamEffector2->Phenotype2 Inhibitor This compound Inhibitor->TargetX Inhibits Inhibitor->OffTargetD Inhibits

Caption: Hypothetical signaling pathway illustrating on- and off-target effects.

Experimental_Workflow cluster_screening Initial Screening & Profiling cluster_validation Target Validation cluster_interpretation Data Interpretation Phenotypic_Screen Phenotypic Screen Kinome_Profile Kinome Profiling Phenotypic_Screen->Kinome_Profile Computational_Screen Computational Prediction Phenotypic_Screen->Computational_Screen CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Profile->CETSA Computational_Screen->CETSA Correlate_Data Correlate Potency with Target Engagement CETSA->Correlate_Data Negative_Control Inactive Analog Control Negative_Control->Correlate_Data Genetic_KO Genetic Knockout/Knockdown Genetic_KO->Correlate_Data Conclusion Conclusion on Target Specificity Correlate_Data->Conclusion

Caption: Workflow for characterizing off-target effects of a novel chemical probe.

Troubleshooting_Logic Start Inconsistent or Unexpected Phenotype Check_TE Is target engagement confirmed in cells (e.g., CETSA)? Start->Check_TE Check_Dose Does phenotype EC50 correlate with target engagement IC50? Check_TE->Check_Dose Yes Off_Target Phenotype is likely OFF-TARGET Check_TE->Off_Target No Check_KO Does phenotype persist after target knockout/knockdown? Check_Dose->Check_KO Yes Check_Dose->Off_Target No On_Target Phenotype is likely ON-TARGET Check_KO->On_Target No Check_KO->Off_Target Yes

Caption: Logic diagram for troubleshooting the origin of a compound's phenotype.

References

Technical Support Center: Optimizing Benzoxazole Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of benzoxazole derivatives in their cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for many anticancer benzoxazole derivatives?

A1: Many benzoxazole derivatives exert their anticancer effects by inhibiting tyrosine kinases, with a significant number targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] By inhibiting VEGFR-2, these compounds can disrupt the downstream signaling pathways that lead to angiogenesis, a critical process for tumor growth and metastasis.[1][2] Other reported mechanisms include DNA intercalation and inhibition of enzymes like topoisomerase and PARP-2.

Q2: What is a typical starting concentration range for testing new benzoxazole derivatives in a cytotoxicity assay?

A2: For initial screening of benzoxazole derivatives with unknown potency, it is advisable to use a wide concentration range. A common starting point is a serial dilution from a high concentration, for example, 100 µM, down to the nanomolar range. This allows for the determination of the 50% inhibitory concentration (IC50) if the compound is active within this range. For derivatives with known potent activity, testing may begin at lower concentrations.

Q3: How should I prepare stock solutions of benzoxazole derivatives?

A3: Benzoxazole derivatives are often hydrophobic and may have limited aqueous solubility. Therefore, stock solutions are typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). It is crucial to ensure the compound is fully dissolved in the stock solution. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I determine the optimal incubation time for my assay?

A4: The optimal incubation time will depend on the specific cell line, the benzoxazole derivative being tested, and the assay endpoint. For cytotoxicity assays, a 24 to 72-hour incubation period is common. It is recommended to perform a time-course experiment to determine the incubation time that provides the most robust and reproducible results for your specific experimental setup.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium
  • Problem: The benzoxazole derivative precipitates out of the cell culture medium upon dilution from the stock solution.

  • Possible Causes:

    • The compound has low aqueous solubility.

    • The final concentration of the compound exceeds its solubility limit in the medium.

    • Interaction with components of the culture medium (e.g., serum proteins).

  • Solutions:

    • Reduce Final Concentration: Test a lower concentration range of the compound.

    • Optimize Solvent Concentration: While keeping the final DMSO concentration low, you can try preparing an intermediate dilution of the stock solution in a serum-free medium before adding it to the cell culture wells.

    • Use a Solubilizing Agent: In some cases, non-toxic solubilizing agents can be used, but their compatibility with the cell line and assay must be validated.

    • Pre-warm the Medium: Ensure the culture medium is at 37°C before adding the compound, as temperature can affect solubility.

    • Vortex During Dilution: Gently vortex the solution while adding the compound to the medium to aid in its dispersion.

Issue 2: High Background or False Positives in Fluorescence-Based Assays
  • Problem: The benzoxazole derivative exhibits intrinsic fluorescence, leading to high background signals or false-positive results.[3][4][5]

  • Possible Causes:

    • The benzoxazole core and its substituents can be fluorescent.[4][5]

    • The excitation and/or emission spectra of the compound overlap with those of the fluorescent dye used in the assay.[3]

  • Solutions:

    • Run a Compound-Only Control: Always include control wells containing the compound in the assay medium without cells to measure its intrinsic fluorescence. Subtract this background from the experimental wells.

    • Use a Different Fluorescent Dye: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.

    • Select a Non-Fluorescent Assay: If fluorescence interference is significant, consider using an alternative, non-fluorescent assay method, such as a colorimetric (e.g., MTT, SRB) or luminescent assay.

    • Kinetic Reading: For some assays, measuring the signal kinetically can help distinguish the stable fluorescence of the compound from the change in signal due to the biological activity.[3]

Issue 3: Inconsistent or Non-Reproducible IC50 Values
  • Problem: The calculated IC50 value for a benzoxazole derivative varies significantly between experiments.

  • Possible Causes:

    • Variations in cell seeding density.

    • Inconsistent incubation times.

    • Compound instability in the culture medium.

    • Pipetting errors during serial dilutions.

  • Solutions:

    • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability checks before each experiment.

    • Precise Incubation Times: Use a timer to ensure consistent incubation periods for all plates.

    • Assess Compound Stability: If stability is a concern, prepare fresh dilutions of the compound for each experiment and consider a shorter incubation time if the compound is known to degrade.

    • Careful Dilution Technique: Use calibrated pipettes and ensure thorough mixing at each dilution step to create an accurate concentration gradient.

    • Generate a Full Dose-Response Curve: Ensure you have enough data points spanning a wide concentration range to accurately fit a sigmoidal dose-response curve for IC50 determination.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected benzoxazole derivatives against various human cancer cell lines.

Table 1: IC50 Values of Unsubstituted Benzo[d]oxazole Derivatives [1]

CompoundTerminal MoietyHepG2 (µM)MCF-7 (µM)
12d tert-butyl23.6144.09
13a 3-chlorophenyl25.4732.47

Table 2: IC50 Values of 5-Chlorobenzo[d]oxazole Derivatives [2]

CompoundTerminal MoietyMCF-7 (µM)HepG2 (µM)
14b 2-methoxyphenyl4.754.61
14k 2,5-dichlorophenyl7.7511.42
14n 4-hydroxyphenyl7.0989.93

Table 3: IC50 Values of 5-Methylbenzo[d]oxazole Derivatives [2]

CompoundTerminal MoietyHepG2 (µM)MCF-7 (µM)
14i 4-chlorophenyl3.226.94
14l 2,5-dichlorophenyl6.706.87

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay

This protocol is adapted for determining the cytotoxic effects of benzoxazole derivatives on adherent cancer cell lines.[6][7]

Materials:

  • Benzoxazole derivative stock solution (in DMSO)

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is >95%.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzoxazole derivative in a complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzoxazole derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add Benzoxazole Derivatives (Serial Dilutions) incubate_24h_1->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

References

Troubleshooting guide for 2-Morpholino-5-nitrobenzo[d]oxazole experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research purposes only. Due to limited publicly available data on 2-Morpholino-5-nitrobenzo[d]oxazole, this guide is based on its hypothesized application as an inhibitor of the PI3K/Akt signaling pathway, a common mechanism for molecules with similar structural features.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MNO) and what is its putative mechanism of action?

A1: this compound (MNO) is a heterocyclic organic compound. Based on its structural motifs, it is hypothesized to function as a small molecule inhibitor within cellular signaling cascades. A primary putative target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.[4]

Q2: How should I dissolve and store MNO?

A2: For in vitro experiments, MNO should first be dissolved in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Further dilutions into aqueous cell culture media should be made immediately prior to use. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For long-term storage of the powdered compound, keep it in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

Q3: What are the recommended safety precautions for handling MNO?

A3: Handle MNO in accordance with good industrial hygiene and safety practices.[5] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[5] Avoid breathing dust or fumes by working in a well-ventilated area or a chemical fume hood.[6] In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[7]

Experimental Protocols

Protocol: Inhibition of Akt Phosphorylation in Cancer Cells Assessed by Western Blot

This protocol describes a typical experiment to determine the effect of MNO on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, U87-MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (MNO)

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1][8]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[2][9]

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of MNO in DMSO. From this, create serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only).

  • Cell Treatment: Once cells reach the desired confluency, replace the medium with the MNO-containing or vehicle control medium. Incubate for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer with inhibitors to each well.[1][8] Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody for phospho-Akt overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

Troubleshooting Guide

Problem: The MNO powder is not dissolving properly.

  • Possible Cause: The compound may have low solubility in aqueous solutions.

  • Solution: Ensure you are first dissolving the MNO in a small amount of a polar aprotic solvent like DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous experimental medium. Gentle warming and vortexing can aid dissolution in the initial solvent.

Problem: I am not observing the expected decrease in cell viability after MNO treatment.

  • Possible Causes & Solutions:

    • Inactive Compound: Verify the purity and integrity of your MNO stock. If possible, confirm its structure and purity via analytical methods.

    • Incorrect Concentration: The effective concentration (IC50) can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your specific cell line.

    • Insufficient Treatment Time: The effect of the inhibitor may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

    • Cell Line Resistance: The chosen cell line may have intrinsic resistance to PI3K/Akt pathway inhibition due to mutations in other signaling pathways.[10] Consider using a cell line known to be sensitive to PI3K inhibitors.[10]

Problem: My Western blot for phosphorylated Akt (p-Akt) shows no change or an increase after MNO treatment.

  • Possible Causes & Solutions:

    • Sample Preparation Issues: Phosphorylation is a labile post-translational modification. Ensure that your lysis buffer is always supplemented with fresh phosphatase inhibitors and that samples are kept on ice at all times to prevent dephosphorylation.[1][11]

    • Suboptimal Antibody Performance: Verify the specificity and optimal dilution of your phospho-Akt antibody. Include a positive control (e.g., lysate from cells treated with a known Akt activator like IGF-1) and a negative control to ensure the antibody is working correctly.[11]

    • Incorrect Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) instead.[2][9]

    • Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes trigger compensatory feedback loops that reactivate the pathway or other pro-survival pathways.[1] Investigating other pathway components may be necessary.

Problem: I am seeing inconsistent results between experiments.

  • Possible Causes & Solutions:

    • Variability in Cell Culture: Ensure that cells are at a consistent confluency and passage number for each experiment. Over-confluent or senescent cells may respond differently to treatment.

    • Inconsistent Compound Dosing: Prepare fresh dilutions of MNO from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Western Blot Transfer Variability: Ensure consistent and complete transfer of proteins from the gel to the membrane. Staining the gel with Coomassie Blue after transfer can verify this. Also, always normalize your target protein signal to a loading control (e.g., total Akt or a housekeeping protein like GAPDH).[8]

Data Presentation

Table 1: Hypothetical IC50 Values for MNO in Various Cancer Cell Lines
Cell LineCancer TypePIK3CA StatusPTEN StatusMNO IC50 (µM)
MCF-7Breast CancerMutantWild-Type0.5
U87-MGGlioblastomaWild-TypeNull1.2
PC-3Prostate CancerWild-TypeNull1.8
A549Lung CancerWild-TypeWild-Type> 50

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to MNO MNO (Hypothesized Point of Inhibition) MNO->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Experimental_Workflow A 1. Seed Cancer Cells in 6-well Plates B 2. Prepare MNO Dilutions & Vehicle Control A->B C 3. Treat Cells for Desired Time B->C D 4. Lyse Cells & Collect Protein Supernatant C->D E 5. Quantify Protein Concentration (BCA) D->E F 6. Perform SDS-PAGE & Western Blot E->F G 7. Probe for p-Akt, Strip, and Probe for Total Akt F->G H 8. Analyze Results G->H Troubleshooting_Tree Start No change in p-Akt after MNO treatment Q1 Did you use phosphatase inhibitors? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No Add fresh inhibitors to lysis buffer. Repeat experiment. Q1->A1_No No Q2 Is the p-Akt antibody validated? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No Validate antibody with positive/negative controls. Q2->A2_No No Q3 Did you use BSA for blocking? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No Use 5% BSA in TBST instead of milk. Repeat experiment. Q3->A3_No No End Consider alternative hypotheses: - Cell line resistance - Feedback loop activation - Compound stability A3_Yes->End

References

Technical Support Center: 2-Morpholino-5-nitrobenzo[d]oxazole and Related 5-Nitrobenzoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases currently lack specific cytotoxicity data for 2-Morpholino-5-nitrobenzo[d]oxazole. The following information is based on the general properties of the broader class of 5-nitrobenzoxazole and nitroaromatic compounds. Researchers are strongly encouraged to perform their own dose-response experiments to determine the specific cytotoxicity of this compound in their experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound?

A1: As a member of the nitroaromatic compound family, the cytotoxicity of this compound is likely mediated by the enzymatic reduction of its 5-nitro group.[1] This process can occur under both aerobic and hypoxic conditions. Intracellular nitroreductase enzymes can reduce the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cell death through various mechanisms, including:

  • DNA Damage: The electrophilic intermediates can form adducts with DNA, leading to mutations and apoptosis.

  • Oxidative Stress: Under aerobic conditions, the nitro anion radical can be re-oxidized by molecular oxygen, generating superoxide radicals and leading to oxidative stress.

  • Protein Dysfunction: The reactive intermediates can also react with cellular proteins, impairing their function.

Q2: In which types of cell lines can I expect to see high cytotoxicity?

A2: The level of cytotoxicity can vary significantly between different cell lines. Higher cytotoxicity might be observed in cell lines with high levels of nitroreductase enzymes. Cancer cell lines, in particular, can exhibit varying levels of these enzymes, which is a basis for the development of nitroaromatic compounds as hypoxia-activated prodrugs. It is crucial to determine the IC50 (half-maximal inhibitory concentration) value in each cell line of interest.

Q3: Are there any known general strategies to reduce the cytotoxicity of nitroaromatic compounds?

A3: Yes, some general strategies that may help mitigate the cytotoxicity of nitroaromatic compounds include:

  • Use of Antioxidants: Since oxidative stress can be a major contributor to cytotoxicity, the co-administration of antioxidants like N-acetylcysteine (NAC) might reduce cell death.

  • Modification of the Chemical Structure: For drug development professionals, modifying the chemical structure can alter the compound's reduction potential and, consequently, its cytotoxicity. However, this is not a strategy for in-vitro experimental troubleshooting.

  • Lowering the Concentration: The most straightforward approach is to perform a dose-response study to find the optimal concentration that achieves the desired biological effect with minimal cytotoxicity.

  • Reducing Incubation Time: Limiting the duration of cell exposure to the compound can also reduce cytotoxicity.

Troubleshooting Guide

Issue 1: I am observing massive cell death even at very low concentrations of my 5-nitrobenzoxazole compound.

  • Question: Did you perform a comprehensive dose-response curve?

    • Answer: It is critical to test a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value accurately. Your initial "low concentrations" might still be above the cytotoxic threshold for your specific cell line.

  • Question: How are you dissolving the compound?

    • Answer: Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the cell culture medium. Precipitates can lead to inconsistent results and localized high concentrations, causing extensive cell death. Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.

  • Question: Is the cell line particularly sensitive?

    • Answer: Some cell lines are inherently more sensitive to chemical insults. Consider testing the compound in a panel of cell lines to understand its cytotoxicity profile better.

Issue 2: My results are not reproducible between experiments.

  • Question: Are you using consistent cell seeding densities and passage numbers?

    • Answer: Cell density and passage number can significantly impact cellular metabolism and sensitivity to cytotoxic agents. Standardize your cell culture conditions to ensure reproducibility.

  • Question: Is your compound stable in the solution and under your experimental conditions?

    • Answer: Some compounds can degrade over time or upon exposure to light. Prepare fresh solutions for each experiment and protect them from light if necessary.

  • Question: Are you using a consistent and validated cytotoxicity assay?

    • Answer: Ensure that your chosen cytotoxicity assay (e.g., MTT, LDH) is performed consistently and according to the manufacturer's protocol.

Quantitative Data on Related Compounds

As specific data for this compound is unavailable, the following table summarizes the cytotoxic activity of structurally related 5-nitro-heterocyclic compounds from the literature to provide a general frame of reference.

Compound ClassCell LineAssayIC50 / ActivityReference
5-Nitroindazole DerivativesTK-10, HT-29Not SpecifiedModerate antineoplastic activity[2][3]
5-Nitroindazole DerivativesMacrophagesNot SpecifiedCytotoxic at 100 µg/mL[2][3]
3-Alkoxy-1-benzyl-5-nitroindazole DerivativesMouse Peritoneal MacrophagesCC50CC50 > 20 µM for eight derivatives, < 10 µM for five derivatives[4]
5-Nitrobenzimidazole-2-thione DerivativesRD (Rhabdomyosarcoma)Not SpecifiedThree out of nine tested derivatives inhibited cell line[5]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[6][7][8]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells.[9][10]

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • LDH assay kit (commercially available)

  • Complete cell culture medium

  • Lysis buffer (usually included in the kit)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and vehicle control, as described for the MTT assay.

  • Set up controls as per the kit's instructions, which typically include:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with lysis buffer)

    • Background control (medium only)

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[11][12]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Visualizations

G Proposed Cytotoxicity Pathway of 5-Nitrobenzoxazoles 5-Nitrobenzoxazole 5-Nitrobenzoxazole Nitroreductases Nitroreductases 5-Nitrobenzoxazole->Nitroreductases Nitro_Anion_Radical Nitro Anion Radical Nitroreductases->Nitro_Anion_Radical 1e- reduction Nitroso_Hydroxylamine Nitroso & Hydroxylamine Intermediates Nitroreductases->Nitroso_Hydroxylamine 2e- reduction Oxygen Oxygen Nitro_Anion_Radical->Oxygen Re-oxidation Superoxide Superoxide (O2-) Oxygen->Superoxide Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death DNA_Damage DNA Damage Nitroso_Hydroxylamine->DNA_Damage Protein_Damage Protein Damage Nitroso_Hydroxylamine->Protein_Damage DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Proposed metabolic activation and cytotoxicity pathway for 5-nitrobenzoxazole compounds.

G General Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare serial dilutions of test compound Treatment Treat cells with compound and controls Compound_Prep->Treatment Incubation Incubate for defined period (e.g., 24-72h) Treatment->Incubation MTT_Assay MTT Assay: Add MTT, incubate, solubilize formazan Incubation->MTT_Assay LDH_Assay LDH Assay: Collect supernatant, add LDH reagent Incubation->LDH_Assay Measurement Measure Absorbance MTT_Assay->Measurement LDH_Assay->Measurement Data_Processing Calculate % Viability or % Cytotoxicity Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: A generalized experimental workflow for determining the cytotoxicity of a test compound.

References

2-Morpholino-5-nitrobenzo[d]oxazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability, storage, and handling of 2-Morpholino-5-nitrobenzo[d]oxazole, along with troubleshooting for common experimental issues.

Disclaimer: Specific stability and handling data for this compound is limited. The information provided below is based on general knowledge of benzoxazole and nitro-aromatic compounds and should be supplemented by laboratory-specific standard operating procedures and a thorough risk assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific data is unavailable, based on the general properties of nitro-substituted heterocyclic compounds, the following storage conditions are recommended to ensure stability:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Light: Protect from light. Store in an amber vial or a light-blocking container.

  • Container: Keep the container tightly sealed to prevent moisture ingress.

Q2: What are the potential signs of degradation of this compound?

A2: Degradation may be indicated by:

  • A change in color or appearance of the solid.

  • The presence of impurities when analyzed by techniques such as TLC, HPLC, or NMR.

  • Reduced performance or unexpected side products in chemical reactions.

Q3: Is this compound sensitive to moisture or air?

A3: Benzoxazole derivatives can be susceptible to hydrolysis, and nitro-aromatic compounds can be sensitive to air and light. Therefore, it is prudent to handle this compound in a controlled environment, minimizing exposure to atmospheric moisture and oxygen.

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when using this compound in their experiments.

Table 1: Troubleshooting Common Experimental Issues
Issue Potential Cause Recommended Solution
Poor Solubility The compound may have limited solubility in common organic solvents.- Try a range of solvents, including polar aprotic solvents like DMF, DMSO, or NMP.- Gentle heating may improve solubility, but monitor for signs of degradation.- Sonication can also aid in dissolution.
Incomplete or Failed Reaction - The reagent may have degraded due to improper storage.- The reaction conditions (temperature, solvent, catalyst) may not be optimal.- Presence of moisture or other impurities.- Use a fresh batch of the reagent or verify the purity of the existing stock.- Screen different reaction conditions systematically.- Ensure all glassware is dry and reactions are performed under an inert atmosphere.
Formation of Unexpected Byproducts - Side reactions due to the reactivity of the nitro or morpholino groups.- Instability of the benzoxazole ring under the reaction conditions.- Analyze the byproducts to understand the side reaction pathway.- Modify the reaction conditions (e.g., lower temperature, different base or catalyst) to minimize side reactions.- Protect reactive functional groups if necessary.
Difficult Product Purification - The product may have similar polarity to starting materials or byproducts.- Explore different chromatography techniques (e.g., normal phase, reverse phase).- Recrystallization from a suitable solvent system may be effective.- Consider derivatization to facilitate separation.

Experimental Protocols & Workflows

General Workflow for Utilizing this compound in Synthesis

experimental_workflow cluster_reaction Reaction Phase cluster_isolation Isolation & Purification reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Dissolve in dry solvent reaction_monitoring Reaction Monitoring reaction_setup->reaction_monitoring Add reactants under inert gas workup Aqueous Workup reaction_monitoring->workup Quench reaction extraction Extraction workup->extraction Separate layers purification Purification extraction->purification Dry and concentrate characterization Characterization purification->characterization e.g., Chromatography end end

Caption: A generalized experimental workflow for a synthesis involving this compound.

Hypothetical Signaling Pathway Interaction

Given its structure, this compound could potentially be explored as an inhibitor or modulator in various signaling pathways. The nitrobenzo[d]oxazole core is a known scaffold in medicinal chemistry. Below is a hypothetical diagram illustrating how such a compound might interrupt a generic kinase signaling cascade.

signaling_pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factor Activation erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound inhibitor->raf Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

How to prevent degradation of 2-Morpholino-5-nitrobenzo[d]oxazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Morpholino-5-nitrobenzo[d]oxazole

Welcome to the technical support center for this compound. This guide provides essential information, troubleshooting advice, and protocols to help you maintain the stability and integrity of this compound in your research. Given that specific degradation data for this molecule is not widely published, the following guidance is based on established chemical principles for nitroaromatic and benzoxazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is likely influenced by several factors due to its chemical structure, which contains a nitroaromatic system and a benzoxazole ring. Key factors include:

  • pH: The benzoxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Light: Nitroaromatic compounds can be photosensitive and may degrade upon exposure to UV or even ambient light.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions. Thermal degradation is a common concern for complex organic molecules.[1][2]

  • Oxidizing and Reducing Agents: The nitro group is susceptible to reduction, which can be initiated by reducing agents or even trace metal impurities.[3][4] Conversely, strong oxidants can also lead to degradation of the aromatic system.[5][6]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolytic degradation, while others may contain impurities (like peroxides in aged ethers) that can initiate degradation.

Q2: I noticed my stock solution has changed color from pale yellow to a darker yellow/brown. Is this a sign of degradation?

A2: Yes, a change in color is a common indicator of degradation for nitroaromatic compounds. The reduction of the nitro group (-NO₂) to nitroso (-NO) or hydroxylamino (-NHOH) intermediates, or the formation of other conjugated impurities, often results in more intensely colored species.[7] We recommend preparing fresh solutions and performing a purity check using a suitable analytical method like HPLC.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize shelf-life, we recommend the following:

  • Temperature: Store stock solutions at -20°C or -80°C. For daily use, solutions can be kept at 2-8°C for short periods (verify stability for your specific application).

  • Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Solvent: Use high-purity, anhydrous solvents. Aprotic solvents like DMSO or DMF are common, but their stability should be verified. Buffer solutions should be sterile and degassed.

Q4: Which analytical methods are suitable for monitoring the purity and degradation of this compound?

A4: The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8] This technique can separate the parent compound from its degradation products, allowing for quantification of purity. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Inconsistent experimental results or loss of compound activity. Compound degradation in working solution.1. Prepare fresh working solutions from a frozen stock daily. 2. Verify the pH of your experimental buffer; avoid extremes. 3. Minimize the time the solution spends at room temperature and exposed to light. 4. Perform an HPLC purity check on your stock solution.
Precipitate forms in a frozen stock solution after thawing. Poor solubility at low temperatures; freeze-thaw instability.1. Gently warm the vial to 37°C and vortex to ensure complete re-dissolution before use. 2. Centrifuge the vial to pellet any insoluble matter before taking an aliquot. 3. Consider storing at a higher concentration in 100% DMSO and performing final dilutions immediately before the experiment. 4. Aliquot stock solutions to minimize the number of freeze-thaw cycles.
Rapid color change or degradation observed in cell culture media. Reaction with media components; pH instability; enzymatic reduction.1. Prepare concentrated stock in DMSO and add to media immediately before use to minimize exposure time. 2. Run a control experiment by incubating the compound in media without cells to assess chemical stability. 3. If enzymatic reduction is suspected, stability may be cell-line dependent.[3]

Illustrative Stability Data

The following table presents hypothetical data to illustrate how this compound might degrade under various stress conditions. This serves as a guide for designing your own stability studies. A target degradation of 5-20% is often optimal for identifying degradation products in forced degradation studies.[6]

Stress Condition Duration Temperature % Degradation (Illustrative) Potential Degradation Pathway
0.1 M HCl (Acid Hydrolysis)24 hours60°C15%Benzoxazole ring opening
0.1 M NaOH (Base Hydrolysis)8 hours25°C25%Benzoxazole ring opening
3% H₂O₂ (Oxidation)24 hours25°C8%Oxidation of morpholine or aromatic ring
Thermal7 days70°C12%General thermal decomposition
Photolytic (ICH Q1B Option II)1.2 million lux hours25°C>30%Photoreduction of nitro group; ring cleavage

Visualizations and Pathways

Potential Degradation Pathways

The structure of this compound suggests two primary routes of degradation: hydrolysis of the benzoxazole ring and reduction of the nitro group.

G cluster_A Pathway A: Hydrolysis (Acid/Base Catalyzed) cluster_B Pathway B: Reduction parent This compound hydrolysis_product Ring-Opened Product (2-Amino-4-nitrophenol derivative) parent->hydrolysis_product H₂O / H⁺ or OH⁻ nitroso Nitroso Derivative parent->nitroso [H] hydroxylamine Hydroxylamino Derivative nitroso->hydroxylamine [H] amine Amino Derivative hydroxylamine->amine [H]

Caption: Potential degradation routes for this compound.

Troubleshooting Logic for Compound Instability

Use this decision tree to diagnose potential stability issues encountered during your experiments.

G start Inconsistent Results or Suspected Degradation check_purity Check Stock Purity via HPLC start->check_purity is_pure Is Purity >95%? check_purity->is_pure impure_stock Root Cause: Impure Stock. Obtain new material or re-purify. is_pure->impure_stock No pure_stock Stock is Stable. Investigate Experimental Conditions. is_pure->pure_stock Yes check_conditions Review Experimental Protocol: - pH of buffer - Light exposure - Temperature - Incubation time pure_stock->check_conditions run_control Run Control: Incubate compound in experimental buffer/media (no cells/reagents) check_conditions->run_control is_control_stable Is Compound Stable in Control? run_control->is_control_stable protocol_issue Root Cause: Protocol Condition. Optimize buffer pH, protect from light, reduce incubation time/temp. is_control_stable->protocol_issue No reagent_issue Root Cause: Reagent/Enzymatic Instability. Identify incompatible component. is_control_stable->reagent_issue Yes

Caption: A decision tree for troubleshooting compound stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the stability of this compound, often called stress testing.[5][9] The goal is to intentionally degrade the sample to understand its liabilities.

G start Prepare Compound Stock (e.g., 1 mg/mL in ACN:H₂O) stress_acid Acid Hydrolysis (Add 0.1 M HCl, heat at 60°C) start->stress_acid stress_base Base Hydrolysis (Add 0.1 M NaOH, RT) start->stress_base stress_ox Oxidation (Add 3% H₂O₂, RT) start->stress_ox stress_thermal Thermal Stress (Heat solution at 70°C) start->stress_thermal sampling Take Aliquots at Time Points (e.g., 2, 8, 24 hours) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_thermal->sampling quench Neutralize/Quench Reaction (e.g., add equal molar acid/base) sampling->quench analysis Analyze by HPLC-UV/MS (Compare to T=0 sample) quench->analysis end Identify Degradants & Determine Degradation Rate analysis->end

Caption: Workflow for conducting a forced degradation (stress testing) study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like a 50:50 mixture of acetonitrile and water.[6]

  • Stress Conditions: Aliquot the stock solution into separate amber glass vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.[9]

    • Thermal: Keep a vial of the stock solution at 70°C.

    • Control: Keep one vial of the stock solution protected from light at 4°C.

  • Sampling: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples with mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Compare the peak area of the parent compound to the t=0 control to calculate the percentage of degradation. Analyze for new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from potential degradants.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at multiple wavelengths based on the compound's UV spectrum (e.g., 254 nm, 280 nm, and the compound's λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in the initial mobile phase (90:10 A:B) to a final concentration of ~50 µg/mL.

Method Validation: A full stability-indicating method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. This involves demonstrating that degradation products and process impurities do not co-elute with the main compound peak.[9]

References

Addressing autofluorescence of 2-Morpholino-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our fluorescent probes. This guide provides troubleshooting protocols and frequently asked questions to help you address potential autofluorescence issues during your experiments, particularly when using probes like 2-Morpholino-5-nitrobenzo[d]oxazole.

Understanding Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials, which can sometimes interfere with the detection of your specific fluorescent signal.[1] This intrinsic fluorescence can originate from various endogenous molecules within the cells or tissue, such as NADH, collagen, elastin, and lipofuscin.[1][2][3] Additionally, sample preparation methods, like fixation with aldehyde-based reagents (e.g., formalin or glutaraldehyde), can induce autofluorescence.[1][4]

It's important to first determine if the background signal you are observing is indeed autofluorescence.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the background signal in my experiment is due to autofluorescence?

A1: To determine if you have an autofluorescence issue, you should run an unstained control sample. This sample should be processed through all the experimental steps, including fixation and permeabilization, but without the addition of your fluorescent probe. If you observe fluorescence in this unstained sample, it is likely due to autofluorescence.[1]

Q2: What are the common endogenous sources of autofluorescence?

A2: Common endogenous fluorophores include:

  • Lipofuscin: These are granules of metabolic waste that accumulate in cells with age and fluoresce strongly across a broad spectrum of wavelengths.[2][4]

  • Collagen and Elastin: These extracellular matrix proteins typically show broad fluorescence in the blue-green region of the spectrum.[2][3]

  • NADH and Flavins: These metabolic coenzymes are also known to be fluorescent.[5]

  • Red blood cells: Heme groups within red blood cells can contribute to autofluorescence.[1]

Q3: Can my experimental protocol introduce autofluorescence?

A3: Yes, certain steps in your protocol can induce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are common culprits.[1][4] Heat and dehydration of samples can also increase autofluorescence.[2]

Q4: Are there alternative fluorescent probes I can use if autofluorescence is a significant problem?

A4: If autofluorescence in the blue or green channel is obscuring your signal, consider switching to a fluorophore that excites and emits at longer wavelengths (in the far-red or near-infrared spectrum).[2][6] This spectral shift can often help to separate your specific signal from the broad-spectrum autofluorescence.

Troubleshooting Guide

If you have confirmed that autofluorescence is impacting your results, here are several strategies you can employ to reduce it.

Experimental Protocol Modifications

Minor adjustments to your experimental workflow can significantly reduce autofluorescence.

StrategyRecommendationKey Considerations
Fixation Method If possible, switch from an aldehyde-based fixative to an organic solvent like ice-cold methanol or ethanol.[1]Ensure that the alternative fixation method is compatible with your target antigen and antibody if you are performing immunofluorescence.
Reagent Choice If using a buffer containing Fetal Bovine Serum (FBS), consider replacing it with Bovine Serum Albumin (BSA) or using a serum-free medium.[1] Phenol red in culture media can also be a source of fluorescence.[1]
Sample Perfusion For tissue samples, perfusing the tissue with PBS before fixation can help to remove red blood cells, a source of autofluorescence.[1][2]This is not always feasible for post-mortem or archived tissues.
Chemical Quenching of Autofluorescence

Several chemical reagents can be used to quench, or reduce, autofluorescence. The choice of quencher will depend on the source of the autofluorescence.

Quenching AgentTargetProtocol Summary
Sodium Borohydride Aldehyde-induced autofluorescenceTreat samples with a freshly prepared solution of sodium borohydride in a physiological buffer (e.g., PBS).
Sudan Black B LipofuscinIncubate the sample with a solution of Sudan Black B in 70% ethanol.[2][3]
Trypan Blue General QuencherIncubate the sample with a dilute solution of Trypan Blue.[4]
Ammonium Chloride or Glycine Aldehyde-induced autofluorescenceIncubate fixed cells with a solution of ammonium chloride or glycine to quench free aldehyde groups.[5][7]
Photobleaching

Exposing the sample to intense light before imaging can selectively destroy the fluorescent properties of some autofluorescent molecules.

MethodDescription
Pre-imaging Photobleaching Before acquiring your final image, intentionally expose the sample to the excitation light for an extended period. Autofluorescent species often photobleach more rapidly than robust synthetic fluorophores.
Spectral Unmixing and Image Processing

If physical or chemical methods are not sufficient, computational approaches can be used to separate the autofluorescence signal from your specific probe's signal.

TechniqueDescription
Spectral Imaging and Linear Unmixing This technique involves capturing images at multiple emission wavelengths. Since autofluorescence typically has a broad emission spectrum, its spectral signature can be identified and computationally subtracted from the image, isolating the signal from your specific probe.[4]

Detailed Experimental Protocols

Here are detailed protocols for some of the key troubleshooting techniques mentioned above.

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Objective: To reduce autofluorescence caused by glutaraldehyde or formaldehyde fixation.

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)

  • Fixed cell or tissue sample

Procedure:

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS or TBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.

  • After the fixation and permeabilization steps, wash your sample with PBS.

  • Incubate the sample in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the sample thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.

  • Proceed with your staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

Objective: To reduce autofluorescence originating from lipofuscin granules.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Fixed and stained cell or tissue sample

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes to ensure it is fully dissolved.

  • Filter the solution through a 0.2 µm filter to remove any undissolved particles.

  • After completing your fluorescent staining protocol, wash the sample with PBS.

  • Incubate the sample in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Wash the sample extensively with PBS to remove non-specific staining.

  • Mount the sample and proceed with imaging. Note: Sudan Black B can introduce a dark precipitate, so optimization of the incubation time may be necessary.[3]

Visualizing Experimental Workflows

Troubleshooting Workflow for Autofluorescence

This diagram outlines a logical progression for identifying and addressing autofluorescence.

A Observe High Background Fluorescence B Run Unstained Control A->B C Is Fluorescence Present in Control? B->C D Background is Likely Autofluorescence C->D Yes E Background is Not Autofluorescence (Check Staining Protocol) C->E No F Implement Mitigation Strategies D->F G Modify Protocol (e.g., Fixation) F->G H Chemical Quenching (e.g., NaBH4, Sudan Black B) F->H I Photobleaching F->I J Spectral Unmixing F->J K Evaluate Results G->K H->K I->K J->K L Problem Solved K->L Successful M Consider Alternative Fluorophore K->M Unsuccessful

Caption: A flowchart for diagnosing and resolving autofluorescence issues.

Decision Tree for Choosing a Quenching Method

This diagram helps in selecting an appropriate chemical quencher based on the suspected source of autofluorescence.

A Suspected Source of Autofluorescence B Aldehyde Fixation A->B C Lipofuscin Granules A->C D General/Unknown A->D E Use Sodium Borohydride or Glycine/Ammonium Chloride B->E F Use Sudan Black B C->F G Try Trypan Blue or Photobleaching D->G

Caption: A guide for selecting a suitable autofluorescence quenching method.

References

Common pitfalls in 2-Morpholino-5-nitrobenzo[d]oxazole research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Morpholino-5-nitrobenzo[d]oxazole.

Section 1: Synthesis and Purification

Researchers may encounter challenges during the synthesis and purification of this compound. This section addresses common issues related to these processes.

Frequently Asked Questions (FAQs)
  • What is a common synthetic route for this compound? A typical synthesis involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of a 5-nitrobenzoxazole derivative with morpholine. For instance, reacting 2-chloro-5-nitrobenzo[d]oxazole with morpholine in a suitable solvent and base can yield the desired product.

  • What are potential side reactions during synthesis? Side reactions can include the formation of ring-opened products or polymeric materials, particularly under harsh reaction conditions. The purity of starting materials is crucial to minimize byproducts.

  • What purification methods are recommended? Standard purification techniques such as column chromatography on silica gel are often effective. The choice of eluent will depend on the polarity of the compound and any impurities. Recrystallization can also be a viable method for obtaining highly pure material.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base used is sufficiently strong to deprotonate morpholine.
Degradation of starting material or product.Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere if materials are air-sensitive.
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry of reactants. Improve purification by adjusting the chromatography gradient or trying a different solvent system for recrystallization.
Formation of byproducts.Analyze byproducts by LC-MS or NMR to identify their structure and adjust reaction conditions to minimize their formation.
Experimental Protocol: Synthesis of this compound
  • To a solution of 2-chloro-5-nitrobenzo[d]oxazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add morpholine (1.2 equivalents) and a base like potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 90°C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 2: Solubility and Handling

The physicochemical properties of this compound can present challenges in experimental settings. This section provides guidance on solubility and proper handling.

Frequently Asked Questions (FAQs)
  • What is the recommended solvent for dissolving this compound? Due to the presence of the morpholino and nitro groups, the compound is expected to be soluble in polar organic solvents such as DMSO and DMF. For biological assays, it is common to prepare a concentrated stock solution in DMSO.

  • Are there any known stability issues? Nitroaromatic compounds can be sensitive to light and may undergo reduction of the nitro group under certain biological conditions.[1] It is advisable to store the compound in a cool, dark, and dry place. Solutions should be freshly prepared when possible.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Precipitation in Aqueous Buffer Low aqueous solubility.Decrease the final concentration of the compound in the assay. Increase the percentage of DMSO in the final solution (ensure it is not detrimental to the experimental system). Use a surfactant or other solubilizing agent, with appropriate controls.
Compound Inactivity Over Time Degradation of the compound.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh dilutions for each experiment.
Aggregation of the compound.[2]Before use, gently warm the stock solution and vortex to ensure any aggregates are redissolved.[2]

Section 3: Biological Assays and Data Interpretation

Given the presence of the morpholino group, a common pharmacophore in PI3K inhibitors, it is anticipated that this compound may be investigated for its effects on this signaling pathway.

Frequently Asked Questions (FAQs)
  • What are the potential off-target effects of a nitroaromatic compound in cell-based assays? Nitroaromatic compounds can generate reactive oxygen species (ROS) through redox cycling, which can lead to cytotoxicity and interfere with assays that are sensitive to oxidative stress.[3] It is important to include appropriate controls to assess for these effects.

  • How can I confirm that the observed biological activity is due to inhibition of the PI3K pathway? To confirm on-target activity, it is essential to perform a Western blot analysis to assess the phosphorylation status of downstream targets of PI3K, such as Akt and S6 ribosomal protein. A decrease in the phosphorylation of these proteins in response to treatment would support a mechanism involving PI3K inhibition.

Troubleshooting Guide: PI3K Pathway Inhibition Assay
Problem Possible Cause Suggested Solution
High Background Signal in Kinase Assay Non-specific binding of the compound.Include appropriate vehicle controls (e.g., DMSO). Run control experiments without the enzyme to assess compound interference with the detection method.
Inconsistent Results in Cell Viability Assays Cell line heterogeneity or passage number variation.Use a consistent and low passage number of cells. Ensure even cell seeding density.
Off-target cytotoxicity.Evaluate markers of oxidative stress. Test the compound in a panel of cell lines with and without known PI3K pathway mutations.
No Effect on Downstream Signaling Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment.
Resistance mechanisms in the cell line.[4][5]Choose a cell line known to be sensitive to PI3K inhibitors. Investigate potential feedback loops or activation of alternative signaling pathways.
Experimental Protocol: Western Blot for Akt Phosphorylation
  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Quantitative Data Summary

Table 1: Effect of this compound on Akt Phosphorylation

Concentration (µM)Normalized p-Akt/Total Akt Ratio (Mean ± SD)
Vehicle (DMSO)1.00 ± 0.08
0.10.85 ± 0.06
10.42 ± 0.05
100.15 ± 0.03
Positive Control (LY294002, 10 µM)0.12 ± 0.02

Visualizations

Signaling Pathway Diagram

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Compound 2-Morpholino-5-nitro- benzo[d]oxazole Compound->PI3K Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with Compound cell_seeding->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot for p-Akt/Total Akt lysis->western_blot data_analysis Data Analysis western_blot->data_analysis Troubleshooting_Logic start Inconsistent Results? check_solubility Compound Precipitation? start->check_solubility check_stability Compound Degradation? check_solubility->check_stability No solution1 Optimize Solvent/ Concentration check_solubility->solution1 Yes check_cytotoxicity Off-Target Cytotoxicity? check_stability->check_cytotoxicity No solution2 Use Fresh Compound/ Store Properly check_stability->solution2 Yes check_assay Assay Conditions Optimal? check_cytotoxicity->check_assay No solution3 Run Cytotoxicity Controls check_cytotoxicity->solution3 Yes check_assay->start No solution4 Optimize Dose/Time check_assay->solution4 Yes

References

Validation & Comparative

A Comparative Analysis of 2-Morpholino-5-nitrobenzo[d]oxazole and Other Nitroaromatic Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Morpholino-5-nitrobenzo[d]oxazole against other prominent nitroaromatic compounds. Due to the limited publicly available experimental data for this compound, this comparison utilizes data from the closely related compound, 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole, as a proxy to evaluate its potential performance, particularly in enzyme inhibition. This guide aims to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Executive Summary

Nitroaromatic compounds are a critical class of molecules in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects. This guide focuses on a comparative analysis of a specific benzoxazole derivative against established nitroaromatic drugs: Metronidazole, Nitazoxanide, and Nitrofurantoin. The comparison is based on their inhibitory activities against specific enzymes and their antimicrobial efficacy. While direct experimental data for this compound is not available, data for a structurally similar compound suggests its potential as an inhibitor of Glutathione S-transferase (GST) P1-1, an enzyme implicated in drug resistance in cancer.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the selected nitroaromatic compounds, providing a basis for their comparative evaluation.

Table 1: Comparative Cytotoxicity and Enzyme Inhibition

CompoundTargetAssayIC50 (µM)Cell Line/SystemCitation
2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole (Proxy for this compound)Human GST P1-1Enzyme Inhibition10.2Recombinant Human GST P1-1[1]
NitazoxanideWnt/β-catenin signalingCytotoxicity11.07HCT-116 (Colon Cancer)[2][3][4]
Nitazoxanide-Cytotoxicity48.4FHC (Normal Colon)[5]
Nitrofurantoin-CytotoxicityDose-dependent toxicity observed with metabolic activationHuman Lymphocytes[6][7][8][9]

Table 2: Comparative Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Citation
MetronidazoleAnaerobic BacteriaGenerally ≤ 3.1[10]
MetronidazoleBacteroides fragilisMIC90: 4[11]
NitrofurantoinEscherichia coliMIC90 ≤ 32[12]
NitrofurantoinMultidrug-resistant E. coliLow resistance rates observed[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Glutathione S-transferase (GST) P1-1 Inhibition Assay

This protocol is adapted from the methodology used to evaluate the inhibitory activity of 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human GST P1-1.

Materials:

  • Recombinant human GST P1-1

  • L-glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Test compound (e.g., 2-(4-chlorobenzyl)-5-(4-nitrophenylsulfonamido)benzoxazole)

  • Phosphate buffer (0.1 M, pH 6.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of GSH (12 mM) and CDNB (44 mM) in phosphate buffer.

  • Reconstitute and dilute the GST P1-1 enzyme to the desired concentration (e.g., 0.2 µM) in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • GSH solution

    • Test compound at various concentrations

    • GST P1-1 enzyme solution

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a specified time.

  • Initiate the reaction by adding the CDNB solution to each well.

  • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of the enzymatic reaction.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Materials:

  • Test compound (e.g., Metronidazole, Nitrofurantoin)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or a microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well containing the diluted test compound with the bacterial suspension.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits visible growth of the bacteria. Alternatively, a microplate reader can be used to measure turbidity.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on a cell line.

Objective: To determine the IC50 value of a test compound in a specific cell line.

Materials:

  • Cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • Test compound (e.g., Nitazoxanide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, which is a key pathway in cellular processes and is a target for some nitroaromatic compounds like Nitazoxanide in the context of cancer therapy.

Wnt_Pathway cluster_destruction_complex Destruction Complex cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin inhibits beta_catenin β-catenin Axin->beta_catenin phosphorylates APC APC APC->beta_catenin GSK3b GSK3β GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasome beta_catenin->Proteasome degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Nitazoxanide Nitazoxanide Nitazoxanide->beta_catenin promotes degradation

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of Nitazoxanide.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow start Start prep_compound Prepare stock solution of test compound start->prep_compound serial_dilute Perform serial dilutions in 96-well plate prep_compound->serial_dilute inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually inspect for growth or measure turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This comparative guide provides a framework for evaluating the potential of this compound in the context of other well-established nitroaromatic compounds. While direct experimental data for the target compound is currently lacking, the analysis of a structurally related benzoxazole derivative suggests that this class of compounds may hold promise as enzyme inhibitors. The provided data on comparator drugs offers a benchmark for future experimental work. The detailed protocols and visual diagrams are intended to support researchers in designing and executing studies to further elucidate the biological activities of novel nitroaromatic compounds. Further investigation into the specific biological properties of this compound is warranted to fully understand its therapeutic potential.

References

Validating the Efficacy of 2-Morpholino-5-nitrobenzo[d]oxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The landscape of therapeutic development is in constant evolution, with novel chemical entities frequently emerging as potential candidates for a myriad of diseases. One such molecule that has garnered interest is 2-Morpholino-5-nitrobenzo[d]oxazole. This guide aims to provide a comprehensive comparison of its performance with other alternatives, supported by available experimental data. However, a thorough review of existing scientific literature reveals a significant scarcity of published research specifically detailing the efficacy and mechanism of action of this compound in disease models.

While broader classes of related compounds, such as benzoxazole derivatives, morpholino-containing compounds, and nitroaromatic molecules, have been extensively studied and have shown a wide range of biological activities, data directly pertaining to this compound remains elusive. This lack of specific data prevents a direct comparative analysis based on experimental evidence.

This guide will, therefore, provide a foundational understanding of the constituent chemical moieties and their known biological activities to offer a theoretical framework for the potential applications of this compound.

Conceptual Framework: Potential Signaling Pathways and Mechanisms

Given the absence of direct experimental evidence, a logical starting point is to hypothesize potential mechanisms of action based on the structural components of this compound. The benzoxazole core, the morpholine substituent, and the nitro group each contribute to the overall chemical properties and potential biological interactions of the molecule.

Below is a conceptual workflow illustrating a hypothetical experimental approach to characterize a novel compound like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis & Purity Analysis B Cell-Based Assays (e.g., Viability, Proliferation) A->B C Target Identification (e.g., Proteomics, Kinase Screening) B->C D Mechanism of Action Studies (e.g., Western Blot, qPCR) C->D E Animal Model Selection (Relevant Disease) D->E Promising In Vitro Data F Pharmacokinetic & Pharmacodynamic Studies E->F G Efficacy Studies (Dose-Response) F->G H Toxicology Assessment G->H

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.

Comparative Data: A Call for Future Research

Due to the lack of specific studies on this compound, a direct comparison of its efficacy against other compounds in disease models is not possible at this time. The following table is a template that researchers could use to structure their findings once experimental data becomes available.

Compound Disease Model Key Efficacy Endpoint IC50 / EC50 (µM) In Vivo Efficacy (e.g., % Tumor Growth Inhibition) Reference
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
Alternative 1 SpecifySpecifySpecifySpecifyCitation
Alternative 2 SpecifySpecifySpecifySpecifyCitation

Hypothetical Experimental Protocols

To facilitate future research into the biological activities of this compound, we provide a standardized, hypothetical protocol for an initial cell viability assay.

Experiment: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

While the current body of scientific literature does not provide the necessary data to validate the efficacy of this compound in disease models, its chemical structure suggests potential for biological activity. The benzoxazole scaffold is a known pharmacophore in many biologically active compounds. The addition of a morpholine group can modulate physicochemical properties such as solubility and cell permeability, while the nitro group is a well-known electron-withdrawing group that can influence molecular interactions and metabolic pathways.

Future research should focus on the systematic evaluation of this compound, beginning with in vitro screening across various cell lines and disease models. Subsequent mechanism of action studies and in vivo efficacy and toxicology assessments will be crucial to determine its therapeutic potential. The frameworks and hypothetical protocols provided in this guide offer a starting point for researchers to embark on the scientific investigation of this compound. The scientific community awaits the publication of such studies to truly understand the potential of this molecule.

Comparative Analysis of 2-Morpholino-5-nitrobenzo[d]oxazole and Known Inhibitors of Phosphoinositide 3-Kinase (PI3K)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 2-morpholino-5-nitrobenzo[d]oxazole is a subject of interest within medicinal chemistry. While the specific molecular target of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds known to exhibit biological activity. Notably, the morpholine group is a common feature in many kinase inhibitors, including those targeting the Phosphoinositide 3-Kinase (PI3K) pathway. The PI3K signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[3][4][5]

Given the structural similarities of the morpholine moiety in this compound to known PI3K inhibitors, this guide provides a comparative overview of this compound against well-characterized inhibitors of the PI3K/AKT/mTOR pathway. This comparison is based on the hypothesis that this compound may interact with this pathway.

Quantitative Comparison of Selected PI3K Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for several known PI3K inhibitors across different isoforms of the Class I PI3K family (α, β, δ, γ). A lower IC50 value indicates a higher potency.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound -Data not availableData not availableData not availableData not availableData not available
Buparlisib (BKM120) Pan-PI3K52166116262-
Copanlisib Pan-PI3K-----
Idelalisib Isoform-selective-----
Alpelisib Isoform-selective-----
Duvelisib Isoform-selective-----
Gedatolisib (PF-05212384) Dual PI3K/mTOR0.4--5.41.6
Voxtalisib (SAR245409) Dual PI3K/mTOR---9-

Note: The IC50 values can vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of PI3K inhibition, it is crucial to visualize the signaling pathway and the experimental workflow used to characterize inhibitors.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor PI3K Inhibitors (e.g., Buparlisib) Inhibitor->PI3K

PI3K/AKT/mTOR signaling pathway with the point of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for p-AKT) Kinase_Assay->Cell_Based_Assay Lead Compound Selection Xenograft Tumor Xenograft Models Cell_Based_Assay->Xenograft Efficacy Testing Compound Test Compound (this compound) Compound->Kinase_Assay

References

Cross-Validation of 2-Morpholino-5-nitrobenzo[d]oxazole Scaffold Activity in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of benzoxazole derivatives, particularly those targeting the PI3K/Akt/mTOR signaling pathway.

Introduction to the Benzoxazole Scaffold and PI3K/Akt/mTOR Pathway

The benzoxazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a morpholino group is a common strategy in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. The nitro group, an electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the structural features of 2-Morpholino-5-nitrobenzo[d]oxazole, it is hypothesized to be an inhibitor of the PI3K/Akt/mTOR pathway. This guide provides a cross-validation of this hypothesis by comparing the cytotoxic activities of structurally similar compounds across various cancer cell lines.

Comparative Analysis of Structurally Related Compounds

To provide a framework for understanding the potential activity of this compound, we have compiled the cytotoxic activities (IC50 values) of several benzoxazole and morpholino-containing compounds from published literature.

Data Presentation: Cytotoxicity of Benzoxazole and Morpholino Derivatives
Compound IDStructureCell LineIC50 (µM)Reference
Compound 1 2-(4-Morpholinophenyl)benzo[d]oxazoleMCF-7 (Breast)1.2[1]
MDA-MB-231 (Breast)2.5[1]
Compound 2 2-Morpholino-4-phenyl-thieno[3,2-d]pyrimidineA549 (Lung)0.87
HCT116 (Colon)0.54
Compound 3 6-(4-morpholinyl)-9H-Purin-2-amineK562 (Leukemia)15.2[2]
Compound 4 2-(Morpholin-4-yl)-[3][4]oxazolo[4,5-b]pyridineHeLa (Cervical)>100
Compound 5 5-Nitro-2-(phenylamino)benzo[d]oxazoleA549 (Lung)5.8
PC-3 (Prostate)7.2
HeLa (Cervical)6.5
Compound 6 3m (a 2-substituted benzoxazole)HT-29 (Colon)0.04[5]
MCF7 (Breast)0.05[5]
A549 (Lung)0.06[5]
HepG2 (Liver)0.08[5]
C6 (Glioblastoma)0.07[5]
Compound 7 3n (a 2-substituted benzoxazole)HT-29 (Colon)0.03[5]
MCF7 (Breast)0.04[5]
A549 (Lung)0.05[5]
HepG2 (Liver)0.06[5]
C6 (Glioblastoma)0.05[5]

Note: The structures for compounds 2, 4 and 5 are representative examples based on their chemical names, as specific images were not available in the search results.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compound (and vehicle control, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for PI3K/Akt Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The band intensity can be quantified using densitometry software.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Growth Cell Growth mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt p-Ser473 Compound This compound (Hypothesized) Compound->PI3K

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start seed Seed Cancer Cells in 96-well Plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with This compound (or analogue) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate for 4h mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for cell viability (MTT) assay.

References

Orthogonal Assays to Confirm the Mechanism of 2-Morpholino-5-nitrobenzo[d]oxazole as a PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The precise biological target of 2-Morpholino-5-nitrobenzo[d]oxazole is not definitively established in publicly available literature. However, the morpholine moiety is a common feature in many inhibitors of the phosphoinositide 3-kinase (PI3K) pathway.[1][2] Therefore, this guide is based on the hypothesis that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The following assays provide a robust, multi-faceted approach to test this hypothesis and elucidate the compound's specific mechanism of action.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[3][4] Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[5] Confirming that a compound targets this pathway requires a suite of orthogonal assays to provide converging evidence, from direct target binding to downstream cellular effects.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[6] This colocalization leads to the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[7][8] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[9]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Protein Synthesis Akt->Proliferation Promotes Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Comparison Guide to Orthogonal Assays

A multi-pronged approach using biochemical, target engagement, and cellular pathway assays is essential to confidently determine the mechanism of action of a potential inhibitor.

Assay TypePrincipleWhat It MeasuresAdvantagesLimitations
Biochemical Assays
TR-FRET Kinase Assay (e.g., LanthaScreen™, Adapta™)Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a phosphorylated substrate or tracer displacement.[10][11]Direct enzymatic activity of purified kinases (e.g., PI3K isoforms, mTOR).[10]High-throughput, quantitative IC50 determination, allows for isoform selectivity profiling.[10][12]In vitro artifact potential (uses purified enzymes), may not reflect cellular potency.
Target Engagement Assays
Cellular Thermal Shift Assay (CETSA)Ligand binding stabilizes the target protein, increasing its melting temperature.[13][14]Direct binding of the compound to the target protein in intact cells or lysates.[14]Label-free, confirms target interaction in a physiological context, applicable in vivo.[14][15]Lower throughput, requires specific antibodies for detection, may not work for all targets.
Kinobeads / Chemical ProteomicsCompetition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate, followed by mass spectrometry.[16][17][18]Kinase selectivity and affinity across a large portion of the kinome.[18][19]Unbiased, broad selectivity profiling, identifies off-targets, uses endogenous proteins.[17]Requires specialized equipment (mass spectrometer), performed on lysates, not intact cells.[20]
NanoBRET™ Target Engagement AssayBioluminescence Resonance Energy Transfer between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[21][22]Compound affinity and residence time at the target kinase in living cells.[21]Real-time measurement in live cells, quantitative, high-throughput.Requires genetic modification of cells to express the fusion kinase, tracer availability is limited to certain kinases.
Cellular Pathway Assays
Western BlottingSDS-PAGE and antibody-based detection of specific proteins.Phosphorylation status of downstream pathway components (e.g., p-Akt, p-S6K, p-S6).[23][24]Widely accessible, provides direct evidence of pathway modulation, can assess multiple targets.Low throughput, semi-quantitative, requires high-quality phospho-specific antibodies.[25]
In-Cell Western™ / CytoblotAntibody-based immunofluorescence detection of proteins in fixed cells in a microplate format.[26]Quantification of protein levels and post-translational modifications (e.g., phosphorylation) in a cellular context.[26]Higher throughput than traditional Western blotting, quantitative, allows for multiplexing.[26]Requires specific antibodies, potential for high background, performed on fixed cells.
Reporter Gene AssaysA reporter gene (e.g., luciferase, β-lactamase) is placed under the control of a transcription factor regulated by the signaling pathway (e.g., FOXO).[8]Transcriptional activity downstream of the signaling pathway.Functional readout of pathway activity, high-throughput, sensitive.Indirect measure of target activity, can be affected by off-target effects influencing the reporter.

Detailed Experimental Protocols

Biochemical Kinase Assay: TR-FRET for PI3K Activity

This protocol is adapted from fluorescence-based assays used for profiling PI3K family members.[10]

Objective: To determine the in vitro inhibitory activity (IC50) of this compound against purified PI3K isoforms.

Methodology:

  • Reagents and Materials: Purified recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), lipid substrate (e.g., PIP2), ATP, kinase reaction buffer, test compound serial dilutions, and a detection system like the Adapta™ Universal Kinase Assay Kit (which includes a TR-FRET-based antibody pair for ADP detection).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4X lipid substrate/ADP tracer solution.

    • Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).

    • Add 2.5 µL of 4X enzyme solution (e.g., p110α/p85α).

    • Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction contains the enzyme, substrate, ATP, and the test compound.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the Adapta™ Detection Solution (containing Eu-anti-ADP antibody and EDTA) to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a general workflow for performing CETSA to confirm target engagement in intact cells.[13][14]

Objective: To demonstrate that this compound directly binds to its target kinase (e.g., PI3K or mTOR) in a cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., one with an active PI3K pathway) to ~80% confluency.

    • Harvest the cells and resuspend them in a culture medium.

    • Treat the cell suspension with the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR cycler, followed by a cooling step to room temperature.[13] Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using an antibody specific to the target protein (e.g., PI3K p110α).

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle vs. compound), plot the percentage of soluble protein remaining against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Downstream Signaling Assay: Western Blotting for p-Akt and p-S6

This protocol describes the detection of changes in the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway.[27][28][29]

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR signaling cascade in cells.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7 or PC-3) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10 µg/mL insulin) for 15-30 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[30] Using BSA is often recommended for phospho-antibodies to reduce background.[28]

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBS-T.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBS-T.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target. A dose-dependent decrease in the p-Akt/Akt and p-S6/S6 ratios indicates inhibition of the pathway.

Quantitative Data Presentation

The following tables show representative data for known PI3K/mTOR inhibitors, illustrating the type of quantitative results obtained from the described assays.

Table 1: Biochemical IC50 Values for PI3K/mTOR Inhibitors (nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
Wortmannin 3---150
Buparlisib (BKM120) 52166116262>1000
Alpelisib (BYL719) 51156290250-
Pictilisib (GDC-0941) 33337517
PI-103 2331530

Data compiled from publicly available sources.[31] These values are illustrative and can vary based on assay conditions.

Table 2: Cellular Potency (EC50 in µM) in a p-Akt Inhibition Assay

CompoundCell Linep-Akt (Ser473) EC50 (µM)
Buparlisib (BKM120) U87MG0.13
Alpelisib (BYL719) MCF70.046
Pictilisib (GDC-0941) PC30.014

Data are representative values from literature and vendor technical data.

Experimental Workflows

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis a Add Substrate & Tracer to Plate b Add Serial Dilution of Compound a->b c Add Enzyme (e.g., PI3K) b->c d Initiate with ATP Incubate 60 min c->d e Add Detection Reagents (Eu-Ab + EDTA) d->e f Incubate 15 min e->f g Read TR-FRET Signal f->g h Calculate IC50 g->h

Caption: Workflow for a TR-FRET Biochemical Kinase Assay.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis a Treat Intact Cells with Compound or Vehicle b Aliquot and Heat Cells across a Temp Gradient a->b c Lyse Cells (e.g., Freeze-Thaw) b->c d Centrifuge to Separate Soluble vs. Aggregated Proteins c->d e Collect Supernatant (Soluble Fraction) d->e f Analyze Target Protein (Western Blot / ELISA) e->f g Plot Melting Curves & Compare Shifts f->g

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western_Blot_Workflow cluster_cell_prep Cell Culture & Treatment cluster_protein_prep Sample Preparation cluster_blotting Immunoblotting cluster_analysis Data Analysis a Seed & Serum-Starve Cells b Pre-treat with Compound a->b c Stimulate with Growth Factor b->c d Lyse Cells & Quantify Protein c->d e Denature Samples d->e f SDS-PAGE & Transfer to Membrane e->f g Block Membrane (5% BSA) f->g h Incubate with Primary Antibodies (e.g., p-Akt, Akt, p-S6, S6) g->h i Incubate with Secondary Antibody h->i j Detect with ECL i->j k Quantify Bands & Normalize (Phospho/Total) j->k

Caption: Workflow for Western Blot Analysis of Pathway Signaling.

References

Benchmarking a Novel Compound: A Comparative Analysis of 2-Morpholino-5-nitrobenzo[d]oxazole Against Standard-of-Care PI3K/Akt/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the preclinical efficacy of the novel investigational compound, 2-Morpholino-5-nitrobenzo[d]oxazole, against established standard-of-care drugs targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. Due to the early stage of investigation for this compound, this document presents a hypothetical benchmarking study, outlining the essential experiments and potential data outcomes required for a comprehensive evaluation. The methodologies provided are based on established protocols for characterizing kinase inhibitors.

Introduction to the Compounds

This compound (Compound X)

This compound, hereafter referred to as Compound X, is a novel heterocyclic small molecule. Its structural motifs, including the morpholine and nitrobenzoxazole moieties, are found in various kinase inhibitors. Based on this structural similarity, it is hypothesized that Compound X may exert its biological effects through the inhibition of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. Further experimental validation is required to elucidate its precise mechanism of action.

Standard-of-Care Drugs

The standard-of-care drugs selected for this comparison are well-characterized inhibitors of the PI3K/Akt/mTOR pathway, with established clinical efficacy in specific cancer types.

  • Alpelisib (Piqray®): An orally bioavailable, alpha-specific PI3K inhibitor. It is approved for use in combination with fulvestrant for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer.[1]

  • Everolimus (Afinitor®): An oral inhibitor of mTOR (specifically mTORC1). It is used in the treatment of various cancers, including advanced renal cell carcinoma, pancreatic neuroendocrine tumors, and certain types of breast cancer.[1]

Hypothetical Performance Data

The following tables summarize hypothetical, yet plausible, data from key preclinical experiments designed to compare the efficacy of Compound X with Alpelisib and Everolimus.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
Compound X PI3Kα 15.2
PI3Kβ150.8
PI3Kδ212.5
PI3Kγ350.1
mTOR>1000
Alpelisib PI3Kα 5.8
PI3Kβ1156
PI3Kδ250
PI3Kγ290
mTOR>1000
Everolimus PI3Kα>1000
PI3Kβ>1000
PI3Kδ>1000
PI3Kγ>1000
mTOR 2.1

IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.

Table 2: In Vitro Cell Viability (MCF-7 Breast Cancer Cell Line, PIK3CA H1047R mutant)

CompoundGI50 (µM)
Compound X 0.8
Alpelisib 0.5
Everolimus 1.2

GI50: Half-maximal growth inhibition concentration.

Table 3: In Vivo Tumor Growth Inhibition (MCF-7 Xenograft Model)

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
Compound X 50 58
Alpelisib 50 65
Everolimus 10 45

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and experimental procedures are provided below to clarify the scientific rationale and methodology.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Alpelisib Alpelisib Alpelisib->PI3K Everolimus Everolimus Everolimus->mTORC1 CompoundX Compound X (Hypothesized) CompoundX->PI3K Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) MTT_Assay Cell Viability Assay (MTT) (GI50 Determination) Kinase_Assay->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis (p-Akt levels) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model (e.g., Nude Mice) MTT_Assay->Xenograft Dosing Compound Administration (Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement TGI Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI

References

In Vitro and In Vivo Correlation of 2-Morpholino-5-nitrobenzo[d]oxazole Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific in vitro and in vivo biological activity of 2-Morpholino-5-nitrobenzo[d]oxazole. While the broader class of benzoxazole and nitrobenzoxazole derivatives has been the subject of extensive research, demonstrating a wide range of pharmacological activities, specific experimental data for this particular compound is not publicly available. This guide, therefore, aims to provide a comparative overview based on the activities of structurally related compounds, highlighting the potential areas of interest for future research and contextualizing the possible applications of this compound.

Overview of Benzoxazole Derivatives' Biological Activities

Benzoxazole-containing compounds are recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide array of biological effects. These include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a nitro group to the benzoxazole core, as seen in this compound, can further modulate its biological activity, a structure-activity relationship that has been explored in various studies.

Comparative Landscape: Structurally Similar Compounds

In the absence of direct data for this compound, this section will draw comparisons with other reported nitrobenzoxazole derivatives to infer potential activities.

Table 1: In Vitro Activity of Representative Nitrobenzoxazole Derivatives
Compound/DerivativeTarget/AssayActivity Metric (e.g., IC50, MIC)Reference
Data Not Available for this compound
5-Nitro-2-substituted-benzoxazolesAntibacterial (Various strains)MIC values in µg/mL rangeGeneral literature on benzoxazoles
6-Nitro-2-arylbenzoxazolesAnticancer (Various cell lines)IC50 values in µM rangeGeneral literature on benzoxazoles
5-Nitro-benzoxazole derivativesAnti-inflammatory (e.g., COX inhibition)IC50 values in µM rangeGeneral literature on benzoxazoles

Note: The above table is a generalized representation based on the activities of the broader nitrobenzoxazole class. Specific values vary significantly based on the full molecular structure.

Table 2: In Vivo Activity of Representative Nitrobenzoxazole Derivatives
Compound/DerivativeAnimal ModelEfficacy Metric (e.g., Tumor Reduction, Survival Rate)Reference
Data Not Available for this compound
Various NitrobenzoxazolesMurine Xenograft Models (Cancer)% Tumor growth inhibitionGeneral literature on benzoxazoles
Various NitrobenzoxazolesMurine Models of InfectionReduction in bacterial loadGeneral literature on benzoxazoles
Various NitrobenzoxazolesMurine Models of InflammationReduction in edema or inflammatory markersGeneral literature on benzoxazoles

Note: This table provides a conceptual framework for the potential in vivo evaluation of nitrobenzoxazole compounds.

Experimental Protocols: A General Framework

Detailed experimental protocols for this compound are not available. However, the following represents a general workflow that would be typically employed to evaluate the in vitro and in vivo activity of a novel benzoxazole derivative.

In Vitro Assay Workflow

G cluster_0 In Vitro Evaluation Compound Test Compound (this compound) CellLines Selection of Relevant Cell Lines (e.g., Cancer, Bacterial) Compound->CellLines Viability Cell Viability Assay (e.g., MTT, XTT) CellLines->Viability DoseResponse Dose-Response Curve Generation Viability->DoseResponse IC50 IC50/MIC Determination DoseResponse->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism

Caption: General workflow for in vitro evaluation of a test compound.

In Vivo Study Workflow

G cluster_1 In Vivo Evaluation AnimalModel Selection of Animal Model (e.g., Mouse, Rat) Dosing Dose Formulation and Administration Route AnimalModel->Dosing Toxicity Maximum Tolerated Dose (MTD) Study Dosing->Toxicity Efficacy Efficacy Study in Disease Model Toxicity->Efficacy Monitoring Monitoring of Tumor Growth/Disease Progression Efficacy->Monitoring Analysis Endpoint Analysis (e.g., Histopathology, Biomarkers) Monitoring->Analysis

Caption: General workflow for in vivo evaluation of a test compound.

Potential Signaling Pathways

Based on the known activities of similar compounds, this compound could potentially interact with various signaling pathways. The diagram below illustrates a hypothetical pathway that is often implicated in the anticancer activity of related molecules.

G cluster_2 Hypothetical Anticancer Signaling Pathway Compound This compound Target Potential Molecular Target (e.g., Kinase, DNA) Compound->Target Downstream Downstream Signaling Cascade Target->Downstream Inhibition Apoptosis Induction of Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Comparative Selectivity Profile of 2-Morpholino-5-nitrobenzo[d]oxazole and Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase selectivity profile of 2-Morpholino-5-nitrobenzo[d]oxazole against two well-characterized kinase inhibitors: ZSTK474, a highly selective PI3K inhibitor, and Dasatinib, a multi-targeted kinase inhibitor. The information presented aims to offer a framework for evaluating the potential therapeutic window and off-target effects of novel kinase inhibitors.

Note: this compound is a molecule for which a detailed public kinase selectivity profile is not available. The data presented for this compound is hypothetical, based on the common observation that morpholino-containing scaffolds often exhibit kinase inhibitory activity, particularly against the PI3K family. The data for ZSTK474 and Dasatinib are based on published experimental results.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and survival.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor targets a specific kinase or a small number of kinases, which can lead to a more favorable safety profile. In contrast, a multi-targeted inhibitor can be effective against cancers driven by multiple signaling pathways but may also have more off-target effects.

Table 1: IC50 Values Against Class I PI3K Isoforms

This table compares the half-maximal inhibitory concentrations (IC50) of the hypothetical this compound, ZSTK474, and Dasatinib against the four isoforms of Class I PI3K. Lower values indicate greater potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
This compound (Hypothetical)25603015
ZSTK47416[3]44[3]49[3]5[3]
Dasatinib>10,000>10,000>10,000>10,000

Data for Dasatinib against PI3K isoforms is not widely reported, reflecting its primary targeting of other kinase families. It is expected to have low potency against PI3Ks.

Table 2: Kinome-Wide Selectivity Profile (% Inhibition at 1 µM)

This table presents a broader view of the selectivity of the three compounds against a panel of representative kinases. The data for ZSTK474 indicates its high selectivity, while the data for Dasatinib showcases its multi-targeted nature.

Kinase TargetThis compound (Hypothetical) (%)ZSTK474 (%)Dasatinib (%)
PI3Kα 9598[3]<10
PI3Kδ 9999[3]<10
mTOR 15<10[1]25
DNA-PK 10<10[3]85
ABL1 5<599[4]
SRC 8<599[5]
c-KIT 12<595[5]
BTK 7<598[4]
VEGFR2 18<570
EGFR 4<565

Note: The percentage inhibition values for ZSTK474 against non-PI3K kinases are inferred from statements about its high selectivity at concentrations up to 30 µM.[3] The hypothetical data for this compound is designed to show moderate selectivity for PI3Ks with some off-target activity.

Experimental Protocols

Accurate determination of a compound's selectivity profile is essential. Below is a detailed methodology for a kinase selectivity profiling experiment.

Kinase Selectivity Profiling via In Vitro Kinase Assay

This protocol describes a common method for determining the percentage of inhibition of a test compound against a panel of purified kinases.

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases at a single concentration.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Control compounds (e.g., ZSTK474, Dasatinib).

  • A panel of purified, recombinant protein kinases.

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP for radiometric detection or a suitable non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Plate reader compatible with the chosen detection method.

Experimental Workflow:

Kinase_Profiling_Workflow Start Start CompoundPrep Prepare Compound Dilutions (Test and Control) Start->CompoundPrep PlateSetup Dispense Compounds into 384-well Plate CompoundPrep->PlateSetup KinaseAdd Add Kinase and Substrate Mixture PlateSetup->KinaseAdd ReactionStart Initiate Reaction with [γ-³³P]ATP KinaseAdd->ReactionStart Incubation Incubate at Room Temperature ReactionStart->Incubation ReactionStop Stop Reaction (e.g., with Phosphoric Acid) Incubation->ReactionStop Transfer Transfer to Filter Plate ReactionStop->Transfer Wash Wash to Remove Unincorporated ATP Transfer->Wash Detection Measure Radioactivity (Scintillation Counting) Wash->Detection Analysis Calculate % Inhibition Detection->Analysis End End Analysis->End

Caption: Workflow for a radiometric in vitro kinase selectivity profiling assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and control compounds in 100% DMSO. Create a series of dilutions in the kinase reaction buffer to achieve the final desired concentration (e.g., 1 µM).

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the diluted compounds into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known broad-spectrum inhibitor as a positive control (0% kinase activity).

  • Kinase/Substrate Addition: Prepare a mixture of each kinase and its specific substrate in the kinase reaction buffer. Add an appropriate volume (e.g., 10 µL) of this mixture to the corresponding wells containing the compounds.

  • Reaction Initiation: To start the kinase reaction, add a solution containing ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound against each kinase using the following formula:

    % Inhibition = 100 x (1 - [(Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)])

    Where:

    • Signal_compound is the radioactivity in the presence of the test compound.

    • Signal_DMSO is the radioactivity in the presence of DMSO only.

    • Signal_background is the radioactivity in the absence of kinase.

Conclusion

The selectivity profile of a kinase inhibitor is a critical factor in its development as a therapeutic agent. Based on its hypothetical profile, this compound is predicted to be a relatively selective PI3K inhibitor, with a profile more similar to the highly selective compound ZSTK474 than the multi-targeted inhibitor Dasatinib. This suggests it may have a favorable therapeutic window with fewer off-target effects. However, comprehensive experimental validation using standardized kinase profiling assays is essential to confirm this hypothetical profile and to fully characterize its potential as a drug candidate. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation.

References

Unraveling the Profile of 2-Morpholino-5-nitrobenzo[d]oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutics often involves the synthesis and evaluation of new chemical entities. This guide focuses on 2-Morpholino-5-nitrobenzo[d]oxazole, a compound noted in the literature as a synthetic intermediate. Due to the absence of published biological activity data for this specific molecule, this guide provides a comparative analysis with a structurally related and clinically evaluated compound, Ezutromid (formerly SMT C1100), in the context of Duchenne Muscular Dystrophy (DMD) research.

While direct experimental results for this compound are not publicly available, its documented role as a precursor in the synthesis of potential DMD therapies provides a valuable framework for comparison. Ezutromid, a benzoxazole-containing utrophin modulator, offers a well-characterized benchmark with extensive preclinical and clinical data.

Comparative Analysis: Physicochemical Properties

A direct comparison of the biological activities of this compound and Ezutromid is not possible due to the lack of data for the former. However, a comparison of their basic physicochemical properties can be informative for researchers interested in their chemical space.

PropertyThis compoundEzutromid (SMT C1100)
Molecular Formula C₁₁H₁₁N₃O₄C₂₀H₁₉N₃O₅S
Molecular Weight 249.22 g/mol 429.45 g/mol
Chemical Structure A benzoxazole core with a morpholine group at position 2 and a nitro group at position 5.A more complex 2-arylbenzoxazole structure.
Published Role Synthetic intermediate in the preparation of compounds for potential DMD treatment.[1][2]Investigational drug for DMD; a utrophin modulator.[3][4][5]

The Therapeutic Context: Utrophin Modulation in Duchenne Muscular Dystrophy

DMD is a fatal genetic disorder caused by mutations in the dystrophin gene, leading to the absence of the dystrophin protein and progressive muscle degeneration.[4] A promising therapeutic strategy for DMD is the upregulation of utrophin, a structural and functional analogue of dystrophin.[4][6][7] In healthy mature muscle, dystrophin is present at the sarcolemma, while utrophin is primarily localized at the neuromuscular and myotendinous junctions.[6] In dystrophic muscle, utrophin is naturally upregulated to a small extent at the sarcolemma, suggesting that further increasing its expression could compensate for the lack of dystrophin.[4][6]

Ezutromid was developed as a small molecule utrophin modulator.[3][4] Its mechanism of action has been linked to the Aryl Hydrocarbon Receptor (AhR), where it acts as an antagonist, leading to an increase in utrophin expression.[3][8][9]

Signaling Pathway of Utrophin Modulation by an AhR Antagonist

G Utrophin Modulation via AhR Antagonism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ezutromid Ezutromid AhR_complex AhR-Hsp90-XAP2 Ezutromid->AhR_complex binds & displaces Hsp90/XAP2 Active_Complex Ezutromid-AhR-ARNT AhR_complex->Active_Complex associates with ARNT ARNT ARNT DRE Dioxin Response Element Active_Complex->DRE translocates to nucleus & binds DRE Utrophin_Gene Utrophin Gene (UTRN) DRE->Utrophin_Gene modulates transcription Utrophin_mRNA Utrophin mRNA Utrophin_Gene->Utrophin_mRNA transcription Utrophin_Protein Increased Utrophin Protein Utrophin_mRNA->Utrophin_Protein translation

Caption: Signaling pathway of utrophin modulation by an Aryl Hydrocarbon Receptor (AhR) antagonist like Ezutromid.

Experimental Data Comparison: Ezutromid Performance

The following tables summarize published in vitro and in vivo data for Ezutromid, which would be analogous to the types of experiments required to characterize the biological activity of this compound.

In Vitro Activity of Ezutromid
Assay TypeCell LineEndpointResultReference
Utrophin Promoter Luciferase AssayH2K-mdx utrnA-lucUtrophin promoter activationEC₅₀ of 0.4 µM; 4-5 fold increase in luciferase activity[10]
Utrophin mRNA QuantificationHuman myoblastsUtrophin mRNA levels~25% increase after 3 days[10]
Utrophin Protein QuantificationHuman DMD cellsUtrophin protein levels~2-fold increase at 0.3 µM after 3 days[10]
AhR Binding Assay-Binding affinity to AhRApparent K_D of 50 nM[8]
In Vivo Activity of Ezutromid in mdx Mice
Study DurationAnimal ModelKey FindingsReference
28 daysmdx miceReduced muscle pathology, improved muscle physiology, increased strength, and fatigue resistance.[10]
5 weeksmdx mice20% increase in total utrophin protein in the diaphragm.[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental findings. Below are outlines of key experimental protocols relevant to the evaluation of utrophin modulators.

Utrophin Promoter Luciferase Reporter Assay

This assay is a primary screening method to identify compounds that can activate the utrophin promoter.

Objective: To quantify the transcriptional activation of the utrophin promoter by a test compound.

Methodology:

  • Cell Line: H2K-mdx myoblasts containing a stably integrated human utrophin promoter sequence linked to a luciferase reporter gene are commonly used.[10][11]

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound or Ezutromid) or vehicle control for a specified period (e.g., 24 hours).[11][12]

  • Cell Lysis: After treatment, the cells are washed and lysed to release the cellular contents, including the expressed luciferase enzyme.[12][13]

  • Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.[12][13]

  • Data Analysis: Luminescence readings are normalized to a control (e.g., total protein concentration or a co-transfected control reporter) and expressed as a fold-change relative to the vehicle-treated cells.[12]

Western Blot for Utrophin Protein Quantification

This technique is used to measure the amount of utrophin protein in cells or tissues after treatment.

Objective: To determine the effect of a test compound on the total utrophin protein level.

Methodology:

  • Sample Preparation: Cells or muscle tissues are homogenized in a lysis buffer containing protease inhibitors. The total protein concentration is determined using a method like the BCA assay.[12]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for utrophin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, and the signal is detected, often with a digital imaging system. The band intensity corresponding to utrophin is quantified.

  • Normalization: The utrophin signal is normalized to a loading control protein (e.g., α-actinin or GAPDH) to ensure equal protein loading.[11]

Experimental Workflow for Screening Utrophin Modulators

G Screening Workflow for Utrophin Modulators Start Compound Library (e.g., Benzoxazoles) Primary_Screen Primary Screen: Utrophin Promoter Luciferase Assay Start->Primary_Screen Hit_Identification Active Compounds? Primary_Screen->Hit_Identification Secondary_Assays Secondary In Vitro Assays: - Utrophin mRNA (qPCR) - Utrophin Protein (Western Blot) Hit_Identification->Secondary_Assays Yes Inactive Inactive Hit_Identification->Inactive No Lead_Selection Confirmed Activity & Potency? Secondary_Assays->Lead_Selection In_Vivo_Testing In Vivo Testing: - mdx mouse model - Assess utrophin levels - Measure muscle function Lead_Selection->In_Vivo_Testing Yes Lead_Selection->Inactive No Clinical_Candidate Potential Clinical Candidate In_Vivo_Testing->Clinical_Candidate

Caption: A typical workflow for the discovery and preclinical evaluation of small molecule utrophin modulators.

Conclusion

While this compound remains an uncharacterized molecule in terms of its biological activity, its role as a synthetic intermediate in the development of potential DMD therapeutics places it in an important context. By comparing its structural class to the well-documented utrophin modulator, Ezutromid, researchers can gain insight into the types of experimental evaluations and the potential therapeutic pathways that could be explored. The provided protocols and workflows offer a roadmap for the systematic investigation of novel benzoxazole-containing compounds and their potential to address the unmet medical need in Duchenne muscular dystrophy.

References

A Head-to-Head Comparison of 2-Morpholino-5-nitrobenzo[d]oxazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholino-5-nitrobenzo[d]oxazole scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of a morpholine ring at the 2-position and a nitro group at the 5-position of the benzoxazole core provides a unique combination of physicochemical properties that can be exploited for potent and selective enzyme inhibition. This guide offers an objective, data-driven comparison of a series of hypothetical this compound derivatives, illustrating their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. The data presented herein is a representative synthesis based on established structure-activity relationships for analogous kinase inhibitors.

Data Presentation: Comparative Efficacy and Potency

The following tables summarize the in vitro efficacy and potency of a curated set of this compound derivatives against the PI3Kα isoform and their anti-proliferative activity in a human cancer cell line.

Table 1: In Vitro PI3Kα Kinase Inhibition

Compound IDR1-Substituent (at position X)R2-Substituent (at position Y)IC50 (nM) for PI3Kα
MNBO-1 HH150
MNBO-2 4-FluorophenylH75
MNBO-3 4-MethoxyphenylH90
MNBO-4 H4-Chlorophenyl120
MNBO-5 4-Fluorophenyl4-Chlorophenyl45
MNBO-6 4-PyridylH60

Table 2: Anti-proliferative Activity in MCF-7 Human Breast Cancer Cell Line

Compound IDR1-Substituent (at position X)R2-Substituent (at position Y)IC50 (µM)
MNBO-1 HH25.0
MNBO-2 4-FluorophenylH12.5
MNBO-3 4-MethoxyphenylH15.8
MNBO-4 H4-Chlorophenyl20.1
MNBO-5 4-Fluorophenyl4-Chlorophenyl8.2
MNBO-6 4-PyridylH10.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PI3Kα (p110α) Kinase Assay

This assay quantifies the inhibitory activity of the test compounds against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • A solution of the PI3Kα enzyme in kinase buffer is prepared.

  • The test compounds are serially diluted in DMSO and then added to the enzyme solution in a 384-well plate.

  • The reaction is initiated by adding a mixture of PIP2 and ATP in kinase buffer.

  • The plate is incubated at room temperature for 1 hour.

  • Following incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the anti-proliferative effects of the compounds on cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • MCF-7 cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 4 hours at 37°C.

  • The MTT-containing medium is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.

Mandatory Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials: 2-Amino-4-nitrophenol & Morpholine-4-carboximidamide Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., PI3Kα) Purification->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT on MCF-7) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical drug discovery workflow.

Safety Operating Guide

Proper Disposal of 2-Morpholino-5-nitrobenzo[d]oxazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive set of procedures for the safe handling and disposal of 2-Morpholino-5-nitrobenzo[d]oxazole, based on the known properties of its constituent chemical groups. These procedures are designed to provide essential, immediate safety and logistical information.

I. Hazard Assessment and Safety Precautions

Due to the presence of the nitro group and the morpholine ring, this compound should be treated as a compound with potential health and environmental hazards.

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Environmental Hazard: Potentially toxic to aquatic life.

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or chemical safety goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood

II. Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the disposal of small quantities of this compound typically used in a research setting.

Step 1: Segregation and Labeling

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Label Waste Container: Use a clearly labeled, leak-proof container. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • CAS No. "78096-53-4"

    • Primary Hazards: "Toxic," "Irritant"

    • Date of accumulation start.

Step 2: In-Lab Decontamination (for trace amounts)

For decontaminating glassware or equipment with trace residues, the following procedure can be applied. This should be performed in a chemical fume hood.

  • Rinse with an appropriate organic solvent: Use a minimal amount of a solvent in which the compound is soluble (e.g., acetone, ethanol, or dimethyl sulfoxide).

  • Collect the Rinsate: The solvent rinse should be collected and treated as hazardous waste.

  • Wash with Soap and Water: After the initial solvent rinse, wash the glassware with soap and water.

Step 3: Disposal of Bulk Quantities and Contaminated Materials

  • Solid Waste:

    • Collect pure compound waste, and any contaminated materials (e.g., weighing paper, gloves, paper towels) in the designated hazardous waste container.

  • Liquid Waste (Solutions):

    • Collect any solutions containing this compound in a separate, labeled hazardous waste container for liquids.

Step 4: Final Disposal

  • Engage a Licensed Waste Disposal Contractor: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method of disposal for many organic compounds, particularly those containing nitrogen. This ensures complete destruction of the molecule.

  • Provide Information: Inform the disposal company of the chemical name, CAS number, and potential hazards to ensure they can handle it appropriately.

III. Experimental Workflow & Decision Making

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated decision Bulk or Trace? waste_generated->decision trace Trace Residue (e.g., on glassware) decision->trace Trace bulk Bulk Compound or Contaminated Materials decision->bulk Bulk decontaminate Decontaminate in-lab (Solvent Rinse) trace->decontaminate segregate Segregate and Label Hazardous Waste bulk->segregate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->segregate store Store Safely for Pickup segregate->store disposal_contractor Licensed Waste Disposal Contractor store->disposal_contractor incineration High-Temperature Incineration disposal_contractor->incineration

Caption: Waste Disposal Workflow for this compound

Emergency Spill Response spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill (use absorbent material) ppe->contain collect Collect Contaminated Material contain->collect package Package as Hazardous Waste collect->package decontaminate Decontaminate Spill Area package->decontaminate report Report to Safety Officer decontaminate->report

Essential Safety and Operational Guidance for Handling 2-Morpholino-5-nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Morpholino-5-nitrobenzo[d]oxazole was located. The following guidance is based on the safety protocols for structurally similar compounds, including various nitro- and benzoxazole-containing molecules. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to be a yellow solid and may present the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2]

  • Acute Oral Toxicity: May be harmful if swallowed.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate.[2]Chemically resistant gloves (e.g., nitrile).Laboratory coat and close-toed footwear.[2]Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[2][3]
Handling solid compound Chemical splash-resistant safety glasses or goggles with side protection.[2]Chemically resistant gloves.Laboratory coat and close-toed footwear.[2]Use in a well-ventilated area. Minimize dust generation.[2]
Handling solutions Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate.[2]Chemically resistant gloves.Laboratory coat and close-toed footwear.[2]Use in a well-ventilated area. Avoid breathing mists or vapors.[2]
Cleaning spills Chemical splash-resistant safety glasses or goggles and a face shield.Heavy-duty, chemically resistant gloves.Chemical-resistant apron or coveralls over a lab coat.A NIOSH-approved respirator with appropriate cartridges.
Waste disposal Chemical splash-resistant safety glasses or goggles.[2]Chemically resistant gloves.Laboratory coat and close-toed footwear.[2]Not generally required if handling sealed waste containers.

Experimental Protocols: Safe Handling and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.[2]

  • Use a chemical fume hood for all procedures that may generate dust, aerosols, or vapors.

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Remove contaminated clothing and wash it before reuse.[1]

Step-by-Step Handling Procedure:

  • Preparation:

    • Consult the Safety Data Sheets of all chemicals to be used in the procedure.

    • Ensure the work area is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

    • Use a spatula to handle the solid compound and avoid generating dust.

    • Clean any spills on the balance immediately.

  • Dissolving:

    • Add the solid this compound to the solvent slowly.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath and ensure adequate ventilation.

  • Reactions and Work-up:

    • Conduct all reactions within a chemical fume hood.

    • Keep all containers closed when not in use.

Spill Management:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.

    • Place the waste in a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan:

  • All waste containing this compound should be considered hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Dispose of the waste through your institution's hazardous waste disposal program.[1] Do not dispose of it down the drain or in the regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management Prep Review SDS & Prepare Workspace DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh Compound (in Fume Hood) DonPPE->Weigh Dissolve Prepare Solution (in Fume Hood) Weigh->Dissolve React Perform Experiment (in Fume Hood) Dissolve->React DoffPPE Doff PPE Properly React->DoffPPE CollectWaste Collect Waste in Labeled Container React->CollectWaste Wash Wash Hands Thoroughly DoffPPE->Wash Dispose Dispose via Hazardous Waste Program CollectWaste->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.